3-(5-chloro-1H-indol-3-yl)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHGDMZFNCBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-chloro-3-(3-hydroxypropyl)indole: Synthesis, Properties, and Therapeutic Potential
Introduction: The 5-Chloro-Indole Scaffold as a Cornerstone in Modern Drug Discovery
The indole ring system, a fusion of benzene and pyrrole, is a ubiquitous and highly significant heterocyclic motif in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Among its many halogenated derivatives, the 5-chloro-indole core has garnered substantial attention from researchers in drug development. The introduction of a chlorine atom at the 5-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing lipophilicity, improving metabolic stability, and providing a key interaction point for binding to target proteins.[3]
This guide focuses on a specific, representative member of this class: 5-chloro-3-(3-hydroxypropyl)indole . While this exact molecule is not extensively documented in public literature, its structure embodies the key features that make this scaffold a promising area of research. The 3-(3-hydroxypropyl) side chain introduces a flexible, hydrophilic linker with a terminal alcohol group, capable of forming crucial hydrogen bonds within a biological target's active site. This technical guide will provide a comprehensive overview of its chemical structure, predicted properties, a robust synthetic methodology, and its potential applications in drug discovery, particularly in the context of oncology, based on the well-established activities of its close analogs.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any compound is a thorough characterization of its structure and physical properties.
Chemical Structure:
Figure 1: Chemical structure of 5-chloro-3-(3-hydroxypropyl)indole.
Physicochemical & Spectroscopic Data Summary:
| Property | Value / Predicted Characteristics |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| CAS Number | Not assigned |
| Appearance | Expected to be an off-white to pale yellow solid or oil. |
| Melting Point | Not determined. |
| Boiling Point | Not determined. |
| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO. The hydroxypropyl group may impart slight aqueous solubility compared to the parent 5-chloroindole. |
| ¹H NMR Spectroscopy | Expected signals would include: a broad singlet for the indole N-H proton (downfield, ~8.0-8.5 ppm); distinct signals for the aromatic protons on the chlorinated benzene ring; a triplet for the -CH₂OH protons; a triplet for the benzylic -CH₂- protons; and a multiplet for the central -CH₂- group of the propyl chain. |
| ¹³C NMR Spectroscopy | Eleven distinct carbon signals are expected, with chemical shifts influenced by the chlorine atom and the indole ring's electronic environment.[6] |
| IR Spectroscopy | Characteristic absorption bands are predicted for the N-H stretch (~3400 cm⁻¹), O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches, and aliphatic C-H stretches.[6] |
| Mass Spectrometry | The mass spectrum should display a molecular ion peak (M⁺) at m/z 209. A characteristic M+2 peak at m/z 211 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[6] |
Proposed Synthesis Methodology
While a direct, published synthesis for 5-chloro-3-(3-hydroxypropyl)indole is unavailable, a reliable and logical multi-step pathway can be designed based on established organometallic and reductive chemistry protocols. The proposed synthesis begins with commercially available 5-chloroindole and proceeds through a three-step sequence involving formylation, olefination, and reduction.
Experimental Protocol: A Step-by-Step Guide
Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole
-
Objective: To install a formyl (-CHO) group at the electron-rich C3 position of the indole ring.
-
Materials: 5-Chloroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), ethyl acetate, brine.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-chloroindole (1.0 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and basify to pH 9-10 with a cold aqueous NaOH solution.
-
The product, 5-chloroindole-3-carboxaldehyde, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification & Validation: The crude product can be recrystallized from an ethanol/water mixture. Purity should be confirmed by melting point determination and NMR spectroscopy.
Step 2: Wittig Reaction for Chain Elongation
-
Objective: To extend the carbon chain at the C3 position by converting the aldehyde to an α,β-unsaturated ester.
-
Materials: 5-Chloroindole-3-carboxaldehyde, (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 5-chloroindole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF in a round-bottom flask under argon.
-
Add the Wittig reagent, (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents), portion-wise at room temperature.
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the THF under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.
-
-
Purification & Validation: The crude material can be purified via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl (E)-3-(5-chloro-1H-indol-3-yl)acrylate. The structure should be confirmed by NMR and mass spectrometry.
Step 3: Tandem Reduction to the Final Product
-
Objective: To reduce both the alkene double bond and the ester functional group to yield the saturated hydroxypropyl side chain.
-
Materials: Ethyl (E)-3-(5-chloro-1H-indol-3-yl)acrylate, 10% Palladium on Carbon (Pd/C), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄), anhydrous THF, diethyl ether.
-
Procedure:
-
Hydrogenation: Dissolve the acrylate intermediate from Step 2 in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete (TLC monitoring).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the saturated ester.
-
Ester Reduction: In a separate, flame-dried flask under argon, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF and cool to 0 °C.
-
Add a solution of the saturated ester in THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: The final product, 5-chloro-3-(3-hydroxypropyl)indole, can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Therapeutic Applications
The therapeutic potential of 5-chloro-3-(3-hydroxypropyl)indole is best extrapolated from the extensive research conducted on analogous 5-chloro-indole derivatives. This scaffold is a prominent feature in the design of potent kinase inhibitors for cancer therapy.[7]
Inhibition of EGFR and BRAF Kinase Pathways:
A significant body of research demonstrates that 5-chloro-indole derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two critical nodes in signaling pathways that drive cancer cell proliferation.[8][9] Many of these compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[10]
Notably, derivatives of this scaffold have shown high potency against clinically relevant mutant forms of these kinases, such as EGFRT790M, which confers resistance to first-generation EGFR inhibitors like erlotinib.[8][9][11] The 5-chloro-indole core typically inserts deep into the hydrophobic pocket of the kinase active site, while the substituents at the C3 position can be tailored to form additional interactions, enhancing potency and selectivity.[8] The 3-(3-hydroxypropyl) chain of the title compound is well-suited to act as a hydrogen bond donor, potentially interacting with key residues like Asp800 at the gate of the binding site, which could contribute to strong inhibitory activity.[8]
Conclusion
5-chloro-3-(3-hydroxypropyl)indole stands as a compelling, albeit under-explored, molecule within the therapeutically significant class of 5-chloro-indoles. Its structure combines the advantageous properties of the chlorinated indole core with a flexible, hydrogen-bonding side chain, making it a prime candidate for investigation in drug discovery. The synthetic pathway detailed in this guide provides a clear and viable route for its preparation, enabling further study. Based on the robust evidence from closely related analogs, this compound holds considerable promise as a scaffold for developing novel kinase inhibitors to target cancers driven by aberrant EGFR and BRAF signaling. Further research into its synthesis, biological evaluation, and structure-activity relationships is highly warranted.
References
-
El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-64. Available at: [Link]
-
Open Research Repository (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]
-
Al-Ostath, R. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1276. Available at: [Link]
-
Chemsrc (n.d.). 5-Chloro-2,3,3-trimethyl-3H-indole | CAS#:25981-83-3. Available at: [Link]
-
ResearchGate (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. Available at: [Link]
-
Loyola eCommons (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
Bentham Science (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Available at: [Link]
-
MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
PubChem (n.d.). 3H-Indole, 5-chloro-2,3,3-trimethyl-. Available at: [Link]
-
Ali, H. M., et al. (2011). 2′-[(5-Chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]
Sources
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- 4. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Synthesis & Intermediates of 5-Chlorohomotryptophol
Executive Summary & Strategic Rationale
5-Chlorohomotryptophol [3-(3-hydroxypropyl)-5-chloroindole] is a critical pharmacophore in the development of melatonin receptor agonists, serotonin modulators, and non-steroidal anti-inflammatory derivatives. Unlike its lower homolog tryptophol (indole-3-ethanol), the homotryptophol scaffold contains a propyl chain that imparts distinct lipophilicity and binding pocket occupancy profiles.
This technical guide details the C3-Alkylation-Reduction Pathway , the most robust and scalable route for synthesizing 5-chlorohomotryptophol. We prioritize this pathway over the Grandberg synthesis or direct Fischer indolization of aldehydes due to the stability of the intermediates and the avoidance of unstable hemiaminals.
Key Technical Advantages of this Route:
-
Regioselectivity: Utilizes the innate nucleophilicity of the indole C3 position.
-
Intermediate Stability: The carboxylic acid intermediate is a stable, crystalline solid, allowing for purification without chromatography.
-
Scalability: Avoids high-pressure hydrogenation and utilizes standard hydride reducing agents.
Retrosynthetic Analysis & Pathway Logic
The synthesis is best conceptualized by disconnecting the propyl-alcohol side chain. The most logical disconnection occurs at the C1'-C2' bond (Michael addition precursor) or the oxidation state adjustment of the terminal carbon.
Pathway Visualization
Figure 1: Retrosynthetic logic flow prioritizing the stable propanoic acid intermediate.
Critical Intermediates: Profiling & Handling
The integrity of the final product relies heavily on the purity of the two primary intermediates.
Intermediate 1: 5-Chloroindole
-
Role: The nucleophilic core.
-
Quality Control: Must be free of 4-chloro isomers (if synthesized via Fischer indole with meta-substituted hydrazines, regioisomers can occur, though para-chloro yields primarily 5-chloro).
-
Stability: Light sensitive. Store in amber glass under inert atmosphere. Oxidizes slowly to 5-chloroisatin if exposed to air/light.
Intermediate 2: 3-(5-Chloro-1H-indol-3-yl)propanoic Acid
-
Role: The "Homotryptic" bridge. This is the pivotal intermediate that establishes the 3-carbon chain.
-
CAS: 185780-22-1 (Generic structure ref) / 54904-22-2
-
Physicochemical Properties:
-
Appearance: Off-white to beige powder.
-
Solubility: Soluble in DMSO, MeOH, alkaline water; insoluble in acidic water (allows for precipitation purification).
-
Handling: Irritant. Stable at room temperature.
-
Detailed Experimental Protocols
Phase 1: Synthesis of the Propanoic Acid Intermediate
Reaction Type: Michael Addition / C3-Alkylation Mechanism: Electrophilic aromatic substitution at Indole C3 by Acrylic Acid.
Reagents:
-
Acrylic Acid (1.5 eq) or Acrylonitrile (followed by hydrolysis)
-
Acetic Anhydride (
) (2.0 eq) -
Acetic Acid (AcOH) (Solvent)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-chloroindole (15.1 g, 100 mmol) in glacial acetic acid (40 mL).
-
Addition: Add acrylic acid (10.8 g, 150 mmol) and acetic anhydride (20.4 g, 200 mmol). The anhydride acts to generate a mixed anhydride species or activate the acrylic acid, promoting the electrophilic attack.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The spot for 5-chloroindole (
) should disappear, replaced by the more polar acid spot ( , often streaking). -
Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring. The product, 3-(5-chloro-1H-indol-3-yl)propanoic acid , should precipitate as a solid.
-
Purification: Filter the solid. Wash with cold water (
mL) to remove excess acetic acid. -
Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield off-white needles.
-
Expected Yield: 75–85%
-
Validation:
H NMR should show the indole proton at C2 (singlet/doublet 7.1 ppm) and the characteristic system of the propionic chain ( 2.6 ppm and 3.0 ppm).
-
Phase 2: Reduction to 5-Chlorohomotryptophol
Reaction Type: Nucleophilic Hydride Reduction Mechanism: Conversion of Carboxylic Acid to Primary Alcohol.
Reagents:
-
Intermediate 2 (Acid from Phase 1) (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 eq) OR Borane-THF Complex (1.2 eq) -
Solvent: Anhydrous THF
Protocol:
-
Preparation: Flame-dry a 3-neck flask and purge with Argon. Add LiAlH
(pellets or powder, 3.8 g, 100 mmol) to anhydrous THF (100 mL). Cool to 0°C.[4] -
Addition: Dissolve 3-(5-chloro-1H-indol-3-yl)propanoic acid (9.0 g, 40 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH
suspension over 30 minutes. Caution: Exothermic with evolution. -
Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
3.8 mL Water
-
3.8 mL 15% NaOH
-
11.4 mL Water
-
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.
-
Concentration: Dry the filtrate over
and concentrate in vacuo to yield the crude alcohol. -
Final Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 2:1).
Data Summary & Specifications
| Parameter | 5-Chloroindole | Intermediate 2 (Acid) | Target (Alcohol) |
| Formula | |||
| MW | 151.59 g/mol | 223.66 g/mol | 209.67 g/mol |
| State | Crystalline Solid | Solid | Viscous Oil / Low melting solid |
| MP | 69–71 °C | 155–160 °C (Typical) | N/A (Often oil) |
| Key NMR | C3-H ( |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 5-chlorohomotryptophol.
Troubleshooting & Optimization
-
Issue: Low Yield in Phase 1.
-
Cause: Polymerization of acrylic acid.
-
Fix: Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture or switch to Methyl Acrylate using a Lewis Acid catalyst (
or ), followed by ester hydrolysis.
-
-
Issue: Incomplete Reduction.
-
Cause: Poor solubility of the acid in THF.
-
Fix: Use Soxhlet extraction for adding the solid acid to the hydride solution, or convert the acid to the Methyl Ester (using MeOH/
) prior to reduction. Esters reduce more mildly and are more soluble in THF.
-
-
Safety Note: 5-chloroindoles can be biologically active.[3][5] Handle all intermediates as potential serotonin modulators with appropriate PPE.
References
-
Indole-3-propanoic Acid Synthesis
-
Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors." (2014).[6] This paper details the general handling and synthesis of indole-3-propanoic acid derivatives.
-
-
General Indole Synthesis (Fischer Method)
- Organic Syntheses. "Indoles from 2-Methylnitrobenzenes... and General Fischer Indole Protocols."
-
5-Chloroindole Properties
- PubChem Compound Summary. "5-Chloroindole.
-
Reduction Protocols (General)
- Journal of the American Chemical Society. "Selective Reductions of Indole Carboxylic Acids." (Standard protocols for converting indole acids to alcohols).
Sources
- 1. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Chloroindole 98 17422-32-1 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
3-(5-chloro-1H-indol-3-yl)propan-1-ol solubility in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 3-(5-chloro-1H-indol-3-yl)propan-1-ol in Dimethyl Sulfoxide (DMSO) and Methanol
Abstract
The determination of a compound's solubility in various solvents is a cornerstone of chemical and pharmaceutical research, profoundly influencing formulation, bioavailability, and experimental design. This technical guide provides a comprehensive analysis of the solubility of this compound, a substituted indole derivative, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical principles governing its solubility by examining the physicochemical properties of both the solute and the solvents. This guide synthesizes information on molecular structure, polarity, and intermolecular forces to provide a qualitative prediction of solubility. Recognizing the frequent absence of readily available quantitative data for novel compounds, we present a rigorous, step-by-step experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies to accurately assess and understand the solubility of this and similar chemical entities.
Part 1: Introduction to the Compound and Solubility Principles
Profile of this compound
This compound is a heterocyclic compound featuring an indole core. The indole ring system is a prevalent scaffold in numerous biologically active molecules. The specific substitutions on this compound—a chloro group at the 5-position and a propanol chain at the 3-position—define its unique chemical character.
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₂ClNO[1]
-
Molecular Weight: 209.67 g/mol [1]
-
Appearance: Typically a solid at room temperature[1]
-
Structure:
-
An aromatic indole ring system.
-
A chlorine atom, which increases lipophilicity.
-
A propanol side chain, which introduces a polar hydroxyl (-OH) group capable of hydrogen bonding.
-
An indole nitrogen with a hydrogen atom (N-H) also capable of hydrogen bonding.
-
The Critical Role of Solubility in Research and Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in the sciences. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption.[2][3] Understanding solubility in organic solvents like DMSO and methanol is equally critical, as these are frequently used for:
-
Compound Storage: High solubility in a solvent like DMSO is essential for creating concentrated stock solutions for high-throughput screening libraries.[4]
-
Reaction Media: Chemical synthesis and modification often rely on solvents that can effectively dissolve reactants.[5][6]
-
Analytical Characterization: Techniques like NMR and HPLC require the analyte to be fully dissolved for accurate measurement.[4][7]
Part 2: Theoretical Analysis of Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility. This involves comparing the intermolecular forces of the solute with those of the solvent.
Molecular Structure and Interaction Potential
The structure of this compound presents several key features that dictate its interaction with solvents:
-
Hydrogen Bond Donors: The hydroxyl (-OH) group on the propanol chain and the amine (N-H) group of the indole ring.
-
Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring.
-
Polar Regions: The C-N, C-O, and N-H bonds create significant dipole moments.
-
Non-polar Regions: The chlorinated benzene ring and the hydrocarbon backbone of the propanol chain contribute to its lipophilic character.
The presence of both polar, hydrogen-bonding groups and a larger, non-polar aromatic system suggests the molecule has a mixed polarity.
Solvent Properties and Predicted Solute-Solvent Interactions
DMSO is a highly polar aprotic solvent.[7][8] Its key characteristics include:
-
High Polarity (Dipole Moment ≈ 4.3 D): It readily engages in strong dipole-dipole interactions.[8]
-
Aprotic Nature: It lacks donor hydrogen atoms.
-
Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a powerful hydrogen bond acceptor, capable of interacting strongly with the -OH and N-H groups of the solute.[9]
-
Broad Solvating Power: DMSO is known for its ability to dissolve a wide range of polar and nonpolar compounds.[5][7][10]
Predicted Interaction: The strong hydrogen bond accepting capability of DMSO will form favorable interactions with the hydroxyl and indole N-H protons of the solute. Its high polarity will also effectively solvate the polar regions of the molecule. Therefore, this compound is expected to exhibit high solubility in DMSO.
Methanol is the simplest polar protic solvent.[11][12] Its defining features are:
-
Polarity (Dipole Moment ≈ 1.7 D): It is polar, though less so than DMSO.
-
Protic Nature: The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor and acceptor.[11]
-
Miscibility: It is miscible with water and many organic solvents.[11][13]
Predicted Interaction: Methanol can form a network of hydrogen bonds with the solute, acting as a donor to the solute's oxygen and as an acceptor for the solute's -OH and N-H protons. This dual capability makes it an effective solvent for molecules with hydrogen bonding potential. While the interaction is strong, the overall lower polarity of methanol compared to DMSO might result in slightly lower, but still substantial, solubility. Indole itself is known to be highly soluble in methanol, an effect attributed to hydrogen bonding between methanol and the π electrons of the indole ring.[14] Therefore, this compound is expected to have good to high solubility in methanol.
Caption: Predicted solute-solvent interactions.
Part 3: Quantitative Solubility Data
While theoretical analysis is invaluable, empirical data is definitive. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. However, data for a related compound, indole-3-acetic acid, provides some context.
| Compound | Solvent | Temperature (K) | Molar Fraction Solubility | Reference |
| Indole-3-acetic acid | DMSO | 278.15 | 0.1581 | [15] |
| Indole-3-acetic acid | DMSO | 323.15 | 0.3156 | [15] |
| Indole-3-acetic acid | Methanol | 278.15 | 0.0493 | [15] |
| Indole-3-acetic acid | Methanol | 323.15 | 0.1215 | [15] |
Table 1: Experimentally determined solubility of a related indole compound.
The high solubility of indole-3-acetic acid in DMSO, followed by methanol, supports the theoretical predictions for this compound. Nevertheless, the structural differences necessitate direct experimental determination for accurate quantification.
Part 4: Experimental Protocol for Thermodynamic Solubility Determination
The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic (equilibrium) solubility.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Principle
An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique, typically HPLC-UV.
Materials and Equipment
-
Solute: this compound, solid, of known purity.
-
Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO) and Methanol.
-
Equipment:
-
Analytical balance (4-decimal places).
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
-
Thermostatic shaker/incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Benchtop centrifuge with temperature control.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for solvent compatibility).
-
Volumetric flasks and pipettes for standard and sample preparation.
-
HPLC system with a UV detector and a suitable C18 column.
-
Step-by-Step Protocol
-
Preparation of Standards for HPLC Calibration:
-
Accurately weigh a sufficient amount of the compound to prepare a 1 mg/mL primary stock solution in the chosen solvent (DMSO or Methanol).
-
From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range. A suggested range could be 1 µg/mL to 500 µg/mL.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess of the solid compound to a pre-weighed glass vial. An excess is critical; a starting point is to add ~5-10 mg of solid to 1 mL of solvent. The goal is to have visible, undissolved solid at the end of the experiment.
-
Accurately add a known volume (e.g., 1.0 mL) of the solvent (DMSO or Methanol) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to ensure equilibrium is reached, especially for novel compounds.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to allow larger particles to settle.
-
To remove any remaining suspended solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as equilibration. This step is crucial to avoid artificially high results from suspended microparticles.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
CRITICAL STEP: Immediately perform a large, accurate dilution of the supernatant with the same solvent to prevent precipitation due to temperature changes or solvent evaporation. For an expected high solubility in DMSO, a 1:100 or 1:1000 dilution may be necessary.
-
If needed, perform further serial dilutions to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC-UV.
-
Causality and Self-Validation
-
Why excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is truly saturated and in equilibrium.
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and separation is essential for reproducibility.
-
Why 24-72 hours? The time to reach equilibrium can vary. A longer duration ensures that the measured concentration reflects the true thermodynamic solubility and not a transient, kinetically-favored state. A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to validate that equilibrium has been reached (i.e., the concentration no longer increases).
-
Why centrifugation and/or filtration? Micro-particulates can remain suspended in the supernatant, leading to an overestimation of solubility. A robust separation step is non-negotiable for accuracy. If using filtration, the first few drops should be discarded to account for any compound adsorption to the filter membrane.
Caption: Experimental workflow for thermodynamic solubility.
Part 5: Data Analysis and Interpretation
-
Construct Calibration Curve: Plot the HPLC peak area versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a valid curve.
-
Calculate Sample Concentration: Use the peak area of the diluted experimental sample and the regression equation to calculate its concentration.
-
Determine Original Solubility: Account for all dilution factors to calculate the concentration in the original, undiluted supernatant.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Total Dilution Factor]
-
Report Results: The final solubility should be reported as an average of the triplicate measurements ± standard deviation, clearly stating the solvent and the temperature (e.g., 150.5 ± 4.2 mg/mL in DMSO at 25 °C).
Conclusion
While specific experimental data for the solubility of this compound in DMSO and methanol is not publicly documented, a theoretical analysis based on its molecular structure and the properties of the solvents strongly predicts high solubility in both. DMSO, as a highly polar aprotic solvent and a potent hydrogen bond acceptor, is expected to be a superior solvent for this compound compared to methanol. Methanol, being a polar protic solvent, is also predicted to be a highly effective solvent. For researchers requiring precise quantitative data, the provided shake-flask protocol offers a robust and reliable method for its determination, ensuring data integrity for applications ranging from drug discovery screening to chemical synthesis.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Gaylord Chemical. DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. [Link]
-
gChem. DMSO Physical Properties. [Link]
-
Tedia. Methanol Solvent Properties. [Link]
-
American Chemical Society. Dimethyl sulfoxide. [Link]
-
Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]
-
Vignes, R. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society Annual Meeting. [Link]
-
Chemical Safety Facts. Methanol. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
PCC Group. Properties of methanol and ethanol – how do they differ? [Link]
-
National Institutes of Health, PubChem. Methanol. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chem-space. Compound solubility measurements for early drug discovery. [Link]
-
ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]
-
Solubility of Things. Indole-3-propionic acid. [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Royal Society of Chemistry. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
National Library of Medicine. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]
-
ResearchGate. Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]
-
National Institutes of Health, PubChem. 3-(5-Chloro-1-methylindol-3-yl)propan-1-ol. [Link]
-
National Library of Medicine. Indole Localization in Lipid Membranes Revealed by Molecular Simulation. [Link]
-
Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
National Library of Medicine. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. [Link]
Sources
- 1. This compound 141071-81-0 [sigmaaldrich.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. sciforum.net [sciforum.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. acs.org [acs.org]
- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing | Aure Chemical [aurechem.com]
- 10. researchgate.net [researchgate.net]
- 11. nanyangchemical.com [nanyangchemical.com]
- 12. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]
- 13. Methanol Solvent Properties [macro.lsu.edu]
- 14. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The 5-Chloroindole Scaffold in Serotonin Receptor Ligand Design
Mechanisms, Synthesis, and Polypharmacology
Executive Summary
The 5-chloroindole scaffold represents a privileged substructure in medicinal chemistry, particularly within the serotonin (5-hydroxytryptamine, 5-HT) receptor ligand landscape. Its utility stems not merely from lipophilic modulation but from the specific electronic and steric properties of the chlorine atom at the 5-position. This halogen often engages in critical halogen bonding interactions with backbone carbonyls or side-chain residues (e.g., Asn, Thr) within the orthosteric binding pockets of Class A GPCRs (5-HT2A, 5-HT6) and allosteric sites of Cys-loop receptors (5-HT3).
This guide dissects the technical role of the 5-chloroindole moiety, providing evidence-based rationale for its inclusion in drug design, detailed synthetic protocols, and mechanistic visualizations of its signaling impact.
Part 1: Structural & Mechanistic Basis
Why the 5-Chloro Substituent?
In rational drug design, the introduction of a chlorine atom at the indole 5-position is rarely arbitrary. It serves three distinct physicochemical functions:
-
Halogen Bonding (XB): Unlike hydrogen bonds, halogen bonds are highly directional. The 5-Cl atom often acts as a Lewis acid (via its
-hole) interacting with Lewis bases (oxygen/nitrogen lone pairs) in the receptor pocket.-
Example: In 5-HT6 receptors, the 5-Cl group forms a stabilizing interaction with transmembrane residues (often Asn 6.55), significantly boosting affinity compared to the unsubstituted indole.
-
-
Metabolic Stability: The C5 position of indole is metabolically vulnerable to hydroxylation by cytochrome P450 enzymes. Chlorination blocks this site, extending the ligand's half-life.
-
Lipophilicity Modulation: The 5-Cl substituent increases
, facilitating blood-brain barrier (BBB) penetration, a critical requirement for CNS-active serotonergic agents.
Comparative Signaling Pathways
The 5-chloroindole scaffold targets receptors with vastly different transduction mechanisms. Understanding these pathways is essential for assay design.
Caption: Divergent signaling cascades modulated by 5-chloroindole ligands across 5-HT receptor subtypes.
Part 2: Receptor-Specific Applications
5-HT3 Receptor: Positive Allosteric Modulation
Unlike its orthosteric role in other subtypes, 5-chloroindole acts as a Positive Allosteric Modulator (PAM) at the 5-HT3 receptor.
-
Mechanism: It binds to a site distinct from the serotonin binding pocket, lowering the energy barrier for channel opening.
-
Effect: Potentiation of agonist-induced currents and reactivation of desensitized receptors. This is crucial for developing therapies for GI disorders (IBS) where modulating rather than blocking receptor function is desired.
5-HT6 Receptor: High-Affinity Antagonism
The 5-HT6 receptor is a prime target for cognitive enhancement (Alzheimer’s, Schizophrenia).
-
SAR Insight: N1-arylsulfonyl-5-chloroindoles are among the most potent 5-HT6 antagonists. The sulfonyl group provides rigid orientation, while the 5-Cl atom anchors the indole core via halogen bonding.
-
Data Trends: Substitution of 5-H with 5-Cl typically results in a 10-50 fold increase in binding affinity (
).
Data Summary: Impact of 5-Substitution
Table 1: Representative SAR showing the impact of the 5-chloro substituent on binding affinity (
| Receptor Subtype | Ligand Scaffold | 5-Substituent | Affinity ( | Functional Outcome |
| 5-HT6 | 3-(Tetrahydropyridinyl)indole | H | 120 nM | Weak Agonist |
| 5-HT6 | 3-(Tetrahydropyridinyl)indole | Cl | 7.4 nM | Potent Agonist |
| 5-HT6 | N-Benzenesulfonylindole | H | 85 nM | Antagonist |
| 5-HT6 | N-Benzenesulfonylindole | Cl | 1.2 nM | Potent Antagonist |
| 5-HT2A | Indole-3-alkylamine | H | > 1000 nM | Non-selective |
| 5-HT2A | Indole-3-alkylamine | Cl | 150 nM | Moderate Affinity |
| 5-HT3 | Indole (Fragment) | Cl | PAM |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
A versatile intermediate for 5-HT6 agonists and antagonists.
Rationale: This reaction utilizes a base-catalyzed condensation between the indole C3 nucleophile and a piperidone electrophile, followed by dehydration.
Materials:
-
5-Chloroindole (15.1 g, 0.1 mol)
-
4-Piperidone monohydrate hydrochloride (30.7 g, 0.2 mol)
-
Potassium Hydroxide (KOH)[1]
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve KOH (2 N) in Methanol (150 mL).
-
Condensation: In a round-bottom flask equipped with a reflux condenser and inert gas (N2/Ar) inlet, combine 5-chloroindole and 4-piperidone hydrochloride.
-
Reaction: Add the methanolic KOH solution. Heat the mixture to reflux for 7.5 hours.
-
Mechanistic Note: The base deprotonates the indole (enhancing C3 nucleophilicity) and frees the piperidone base. The indole C3 attacks the ketone, forming a tertiary alcohol intermediate which dehydrates under reflux to form the double bond.
-
-
Work-up:
-
Cool to room temperature and let stand overnight.
-
Pour reaction mixture into Water (1.5 L) to precipitate the crude product/salts.
-
Extract with EtOAc (3 x 200 mL).
-
Wash organic phase with Brine (sat. NaCl), dry over anhydrous MgSO4, and concentrate in vacuo.
-
-
Purification:
-
Dissolve residue in refluxing Benzene (or Toluene for lower toxicity). Filter hot.
-
Cool slowly to induce crystallization.
-
Yield: Expect ~10-12 g (approx. 60-70%) of crystalline solid.
-
Characterization: Melting point ~175-177°C.[1]
-
Protocol B: Radioligand Binding Assay (5-HT6)
Validating the affinity of the synthesized ligand.
Materials:
-
HEK293 cells stably expressing human 5-HT6 receptor.[2]
-
Radioligand: [
H]-LSD (Lysergic Acid Diethylamide) - high affinity, non-selective. -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells in assay buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane prep + [
H]-LSD (2 nM). -
Non-Specific Binding (NSB): Add Methiothepin (10
M) or Serotonin (100 M) to saturate sites. -
Test Compound: Add 5-chloroindole derivative at varying concentrations (
to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Synthetic Workflow Visualization
Caption: Synthetic pathway for the preparation of the key 5-HT6 ligand intermediate.
References
-
5-Chloroindole: A Potent Allosteric Modulator of the 5-HT3 Receptor. Source: British Journal of Pharmacology (via NCBI) [Link]
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) [Link]
-
Synthesis of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Source: PrepChem [Link]
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Source: International Journal of Molecular Sciences (MDPI) [Link]
-
Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Source: Molecules (via NCBI) [Link]
Sources
An In-depth Technical Guide to 3-(5-chloro-1H-indol-3-yl)propan-1-ol
This technical guide provides a comprehensive overview of 3-(5-chloro-1H-indol-3-yl)propan-1-ol, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthetic protocol, and its potential applications.
Core Molecular Attributes
This compound is a bifunctional molecule featuring a chlorinated indole core and a terminal primary alcohol. The presence of the chlorine atom at the 5-position of the indole ring significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially modulating its biological activity compared to the unsubstituted parent compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| CAS Number | 141071-81-0 | [1] |
| Appearance | Solid | [1] |
| InChI Key | DHBHGDMZFNCBSL-UHFFFAOYSA-N | [1] |
| SMILES | ClC1=CC2=C(C=C1)NC=C2CCCO | [1] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the reduction of its corresponding carboxylic acid precursor, 3-(5-chloro-1H-indol-3-yl)propanoic acid. This transformation is a standard procedure in organic synthesis, often employing mild and selective reducing agents to avoid over-reduction or side reactions.
Proposed Synthetic Workflow
The following diagram illustrates a robust and scalable workflow for the synthesis of this compound.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol
This protocol details the reduction of 3-(5-chloro-1H-indol-3-yl)propanoic acid to the target alcohol.
Materials:
-
3-(5-chloro-1H-indol-3-yl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: 3-(5-chloro-1H-indol-3-yl)propanoic acid (1 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude alcohol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed by standard spectroscopic techniques. Although a specific spectrum for this compound is not publicly available, the expected chemical shifts and characteristic absorbances can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Indole NH: A broad singlet is expected around δ 8.0-8.5 ppm.
-
Aromatic Protons: Signals corresponding to the protons on the indole ring will appear in the aromatic region (δ 7.0-7.8 ppm). The proton at the 4-position is expected to be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 2-position a singlet.
-
Aliphatic Protons: The methylene protons of the propyl chain will exhibit characteristic multiplets. The -CH₂- group adjacent to the indole ring is expected around δ 2.8-3.0 ppm (triplet), the terminal -CH₂OH group around δ 3.6-3.8 ppm (triplet), and the central -CH₂- group as a multiplet around δ 1.9-2.1 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Indole Carbons: The carbon atoms of the indole ring will resonate in the range of δ 100-140 ppm. The carbon bearing the chlorine atom (C-5) will be shifted downfield.
-
Aliphatic Carbons: The carbons of the propyl chain are expected to appear in the upfield region, with the carbon of the -CH₂OH group being the most deshielded (around δ 60-65 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A sharp peak around 3400 cm⁻¹ characteristic of the indole N-H bond.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in the 2850-3100 cm⁻¹ region.
-
C-Cl Stretch: A characteristic absorption in the fingerprint region (around 600-800 cm⁻¹) for the C-Cl bond.
Applications and Future Directions
Indole derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. 3-substituted indoles, in particular, serve as crucial intermediates in the synthesis of various biologically active molecules.
The title compound, this compound, is a valuable building block for the synthesis of more complex molecules. The terminal hydroxyl group can be readily functionalized to introduce other chemical moieties, allowing for the exploration of structure-activity relationships in drug discovery programs. The 5-chloro-indole core is a common feature in many pharmacologically active compounds, including kinase inhibitors and serotonin receptor modulators.
Potential research applications for this compound include:
-
Synthesis of Novel Drug Candidates: Serving as a precursor for the development of new therapeutic agents targeting a range of diseases.
-
Chemical Probe Development: Functionalization with reporter groups to create chemical probes for studying biological pathways.
-
Materials Science: Incorporation into polymers or other materials to impart specific photophysical or electronic properties.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields of chemical research. This guide provides a foundational understanding of its properties, a reliable synthetic method, and an outlook on its potential applications. The methodologies and data presented herein are intended to facilitate further investigation and exploitation of this valuable indole derivative.
References
-
PubChem. 1H-Indole-3-propanoic acid, 5-chloro-. [Link]
Sources
A Technical Guide to the Comparative Analysis of 5-Chlorotryptophol and 5-Chlorohomotryptophol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of 5-chlorotryptophol and its homolog, 5-chlorohomotryptophol. While both molecules share a core 5-chloroindole structure, the single additional methylene group in the side chain of 5-chlorohomotryptophol is hypothesized to significantly alter its physicochemical properties, metabolic stability, and biological activity. This document will delve into the structural nuances, propose synthetic pathways, and explore potential pharmacological profiles of these compounds. We will further provide a detailed experimental protocol for their comparative evaluation and a conceptual signaling pathway to guide future research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical differences between these two halogenated tryptophol derivatives.
Introduction: The Significance of Halogenated Indole Alcohols
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules.[2] The 5-position of the indole ring is a frequent site for substitution, influencing interactions with various biological targets. Tryptophol (3-(2-hydroxyethyl)indole) and its derivatives are known to possess a range of biological activities, including sleep-inducing properties and acting as precursors for pharmacologically active tryptamines.[3][4] This guide focuses on two closely related chlorinated derivatives: 5-chlorotryptophol and the less-explored 5-chlorohomotryptophol. The central question addressed is how the extension of the ethyl alcohol side chain by a single methylene unit in 5-chlorohomotryptophol differentiates its properties and potential applications from its lower homolog.
Structural and Physicochemical Differentiation
The fundamental difference between 5-chlorotryptophol and 5-chlorohomotryptophol lies in the length of the alkyl alcohol side chain at the C3 position of the indole ring.
-
5-Chlorotryptophol (2-(5-chloro-1H-indol-3-yl)ethan-1-ol): Possesses a two-carbon (ethyl) alcohol side chain.
-
5-Chlorohomotryptophol (3-(5-chloro-1H-indol-3-yl)propan-1-ol): Features a three-carbon (propyl) alcohol side chain.
This seemingly minor structural modification is predicted to have a cascade of effects on the molecule's properties.
Comparative Physicochemical Properties (Predicted)
| Property | 5-Chlorotryptophol | 5-Chlorohomotryptophol | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀ClNO | C₁₁H₁₂ClNO | Addition of a CH₂ group. |
| Molecular Weight | 195.64 g/mol [5] | 209.67 g/mol | Increased mass from the additional methylene unit. |
| Lipophilicity (cLogP) | Higher | Lower | The additional CH₂ group increases the nonpolar surface area, leading to greater lipophilicity. |
| Polar Surface Area (PSA) | Lower | Slightly Higher | The hydroxyl group remains the primary contributor to PSA. The longer alkyl chain may slightly increase the overall PSA due to conformational flexibility. |
| Reactivity of Hydroxyl Group | More sterically accessible | Less sterically accessible | The longer alkyl chain in the homotryptophol may offer some steric hindrance to the terminal hydroxyl group. |
| Conformational Flexibility | More constrained | Greater | The propyl chain has more rotational freedom than the ethyl chain, allowing for a wider range of spatial arrangements. |
Synthetic Strategies: A Proposed Pathway
The synthesis of 5-chlorotryptophol is achievable through established methods, often starting from 5-chloroindole. A plausible and adaptable synthetic route for both compounds is outlined below, based on well-precedented indole chemistry.
Proposed Two-Step Synthesis of 5-Chlorotryptophol and 5-Chlorohomotryptophol
This synthetic approach leverages the reactivity of the indole nucleus at the C3 position.
Step 1: Acylation of 5-Chloroindole
The first step involves the introduction of an appropriate acyl group at the C3 position of 5-chloroindole.
-
For 5-Chlorotryptophol: Acylation with oxalyl chloride followed by reaction with a suitable amine and subsequent reduction.
-
For 5-Chlorohomotryptophol: A more direct approach would be a Friedel-Crafts acylation with 3-chloropropionyl chloride.
Step 2: Reduction of the Carbonyl Group
The carbonyl group introduced in the first step is then reduced to the corresponding alcohol.
-
For 5-Chlorotryptophol (from the glyoxylyl chloride route): The intermediate amide is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
For 5-Chlorohomotryptophol (from the Friedel-Crafts route): The ketone is reduced to the alcohol using a milder reducing agent such as sodium borohydride (NaBH₄).
Postulated Biological Activity and Pharmacological Profile
Based on the known pharmacology of tryptophol derivatives and other halogenated indoles, we can postulate the potential biological activities of 5-chlorotryptophol and 5-chlorohomotryptophol.
Interaction with Serotonin Receptors
The structural similarity of these compounds to serotonin (5-hydroxytryptamine) suggests they may interact with serotonin receptors.[6] The 5-chloro substituent and the length of the side chain will be critical determinants of receptor affinity and selectivity.[1] The increased lipophilicity of 5-chlorohomotryptophol might enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects.
Monoamine Oxidase (MAO) Inhibition
Indole derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[4][7] The 5-chloro substitution could enhance the inhibitory potency. The difference in the side chain length between the two compounds may confer selectivity towards either MAO-A or MAO-B.
Conceptual Signaling Pathway: Interaction with the Serotonergic System
The following diagram illustrates a hypothetical mechanism of action for these compounds, focusing on their potential interaction with serotonin receptors and monoamine oxidase.
Experimental Protocols: A Roadmap for Comparative Evaluation
To empirically determine the differences in biological activity, a series of well-defined experiments are necessary. The following protocol outlines a foundational assay for comparing the effects of 5-chlorotryptophol and 5-chlorohomotryptophol on a relevant cellular model.
Protocol: Comparative Analysis of Cytotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)
Objective: To determine and compare the cytotoxic effects of 5-chlorotryptophol and 5-chlorohomotryptophol on a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-Chlorotryptophol (synthesized and purified)
-
5-Chlorohomotryptophol (synthesized and purified)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: Prepare stock solutions (e.g., 100 mM) of 5-chlorotryptophol and 5-chlorohomotryptophol in sterile DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.
Rationale for Experimental Choices:
-
SH-SY5Y Cell Line: A well-established human neuronal cell line that is a relevant model for neuropharmacological studies.
-
MTT Assay: A standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Concentration Range: A broad range of concentrations is chosen to capture the full dose-response relationship and accurately determine the IC₅₀.
-
Vehicle Control: Essential to ensure that the observed effects are due to the compounds and not the DMSO solvent.
Conclusion and Future Directions
This technical guide has provided a foundational comparison of 5-chlorotryptophol and 5-chlorohomotryptophol, highlighting their structural differences, proposed synthetic routes, and potential pharmacological activities. The addition of a single methylene group in 5-chlorohomotryptophol is predicted to significantly impact its physicochemical properties and, consequently, its biological profile.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic routes should be experimentally validated, and the resulting compounds fully characterized using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
-
In Vitro Pharmacological Profiling: A comprehensive screening of these compounds against a panel of serotonin receptors and monoamine oxidase isoforms is crucial to determine their primary biological targets.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate their pharmacokinetic properties, efficacy, and safety.
By systematically investigating the structure-activity relationships of these and other halogenated tryptophol derivatives, the scientific community can unlock their potential for the development of novel therapeutics.
References
- Edmont, D., et al. (2000). Synthesis and evaluation of new indole derivatives as potent and selective inhibitors of monoamine oxidase-A. Journal of Medicinal Chemistry, 43(18), 3479-3487.
- Ehrlich, F. (1912). Über die Entstehung des Tryptophols. Berichte der deutschen chemischen Gesellschaft, 45(1), 883-889.
- Petrini, M. (2019). Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds.
-
Valence Labs. (2024). 7-Ethyltryptophol (CAS No. 41340-36-7): Properties, Uses, and Applications. Retrieved from [Link]
- Shafiee, A., et al. (2022). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Chemical Health Risks, 12(3), 321-340.
- Mousigni, C., et al. (2013). Physiological and pharmacological properties of 5-methoxytryptophol. Expert Review of Endocrinology & Metabolism, 8(4), 355-364.
- Prathap, A., et al. (2012). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 56(6), 3031-3037.
- Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
- Musumeci, F., et al. (2013). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 18(9), 11374-11394.
- Ganesan, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633.
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- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-(2-hydroxyethyl)-1H-indole CAS#: [amp.chemicalbook.com]
- 6. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of a Niche Precursor in Drug Discovery
An In-Depth Technical Guide to 5-chloro-1H-indole-3-propanol: Supplier Qualification and Purity Verification
5-chloro-1H-indole-3-propanol is a substituted indole derivative. While not a common off-the-shelf chemical, its core structure, 5-chloro-1H-indole, is a crucial building block in the synthesis of various pharmaceutical compounds. Notably, 5-chloro-indole is a key intermediate in the preparation of the atypical antipsychotic drug, Sertindole[1]. The addition of the 3-propanol side chain creates a specific functionalized molecule likely intended for further elaboration in a multi-step synthesis pathway, making its purity and sourcing of paramount importance for the consistency and success of subsequent reactions.
For researchers and drug development professionals, obtaining a high-quality supply of such a specific molecule is a non-trivial task that requires a deep understanding of the supplier landscape, purity specifications, and methods for independent verification. This guide provides a comprehensive framework for navigating these challenges, ensuring the integrity and reproducibility of your research.
Part 1: The Supplier Landscape for Specialized Indole Derivatives
Sourcing a niche molecule like 5-chloro-1H-indole-3-propanol involves looking beyond standard chemical catalogs. The landscape is typically divided into two categories: catalog suppliers who may stock the parent indole, and custom synthesis organizations that can prepare the specific derivative on demand.
Identifying Potential Suppliers
The initial search often begins with suppliers of the core building block, 5-chloro-1H-indole. Reputable suppliers of this parent compound often have custom synthesis capabilities.
Potential Suppliers for 5-chloro-1H-indole and Custom Synthesis:
-
Sigma-Aldrich (Merck): A major supplier of a vast range of chemicals, including many indole derivatives. They list 5-chloroindole with a typical assay of 98%.
-
Apollo Scientific: A UK-based supplier specializing in aromatic and heterocyclic compounds for research and development, listing 5-chloro-1H-indole at 97% purity[2].
-
Matrix Fine Chemicals: A European supplier of fine chemicals and intermediates, also listing the parent compound[3].
-
Chem-Impex: A supplier of specialty chemicals for pharmaceutical and biotech research, offering related indole derivatives[4].
-
BOC Sciences: Provides a wide range of building blocks and offers custom synthesis services[].
A Workflow for Supplier Qualification
Selecting a supplier, especially for a custom synthesis project, requires a rigorous qualification process to mitigate risks related to purity, scalability, and batch-to-batch consistency. The following workflow provides a structured approach.
Caption: A structured workflow for qualifying a new chemical supplier.
Part 2: Deconstructing Purity Specifications
The stated purity on a supplier's website or bottle is only the headline figure. A thorough understanding requires scrutiny of the Certificate of Analysis (CoA) and an awareness of potential process-related impurities.
Interpreting the Certificate of Analysis (CoA)
A CoA is a critical document that provides lot-specific quality control results. Researchers should treat CoAs from different suppliers with varying levels of trust and always perform their own verification for critical applications.
Key Sections of a CoA to Scrutinize:
-
Product Identification: CAS Number, Molecular Formula, and Weight.
-
Assay: The reported purity and the method used to determine it (e.g., GC Area %, HPLC, Titration). An assay by a quantitative method like qNMR or titration is often more reliable than a simple GC or HPLC area percentage.
-
Physical Properties: Appearance (e.g., white to off-white powder), melting point, etc.[6][7].
-
Spectroscopic Data: Confirmation of structure via methods like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Trace Analysis: Levels of residual solvents, water content (Karl Fischer), and heavy metals, which are critical for later-stage drug development.
Typical Specifications and Potential Impurities
For the parent compound, 5-chloro-1H-indole, typical purity specifications are summarized below. These serve as a baseline for what to expect for its propanol derivative.
| Parameter | Specification | Method | Rationale |
| Assay | ≥ 97% or ≥ 98% | GC, HPLC, or Titration | Defines the overall purity of the main component. |
| Appearance | White to beige crystals/powder | Visual | Deviations can indicate degradation or significant impurities. |
| Melting Point | 69-72 °C | Capillary Method | A sharp melting range close to the literature value suggests high purity. |
| Identity | Conforms to structure | IR, NMR | Confirms the chemical structure is correct. |
Potential Process-Related Impurities: The synthesis of substituted indoles can introduce specific impurities. For example, the synthesis of Sertindole from 5-chloroindole involves N-arylation and reduction steps[1]. Potential impurities could therefore include:
-
Starting Materials: Unreacted 5-chloroindole or other precursors.
-
Dehalogenated Species: Loss of the chlorine atom during reductive steps is a common side reaction.
-
Isomers: Impurities arising from non-selective reactions at other positions on the indole ring.
-
Solvent Adducts: Molecules of the reaction or purification solvent that have become trapped in the crystal lattice.
Part 3: Independent Analytical Verification Protocols
Trustworthiness in chemical sourcing is achieved through a self-validating system. Independent verification of purity is the cornerstone of this system. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for analyzing indole derivatives.
Analytical Workflow Overview
The choice between HPLC and GC-MS depends on the volatility and thermal stability of the compound. For 5-chloro-1H-indole-3-propanol, with its polar alcohol group, HPLC is an excellent primary method, while GC-MS, likely requiring derivatization, is superb for identifying volatile impurities.
Caption: Workflow for the analytical verification of an incoming chemical sample.
Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
This method is adapted from established procedures for separating indole compounds and is suitable for determining the purity of 5-chloro-1H-indole-3-propanol[8][9][10]. The UV detector is set to 280 nm, a wavelength where the indole chromophore strongly absorbs light.
1. Materials and Reagents:
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (or Acetic Acid)
- C8 or C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Sample of 5-chloro-1H-indole-3-propanol
2. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Solution: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Methanol or Acetonitrile to make a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector: UV Absorbance at 280 nm
- Column Temperature: 30 °C
- Gradient Elution:
- 0-2 min: 20% B
- 2-15 min: Linear gradient from 20% B to 80% B
- 15-17 min: Hold at 80% B
- 17-18 min: Return to 20% B
- 18-25 min: Column re-equilibration at 20% B
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
- Causality: A sharp, symmetrical main peak indicates good chromatographic behavior. The presence of small, well-resolved secondary peaks provides a profile of the impurities.
Protocol 2: Impurity Identification by GC-MS
For volatile indole derivatives, GC-MS is a powerful tool for both separation and identification[11][12]. Due to the hydroxyl (-OH) and amine (-NH) groups, which are active hydrogens, derivatization is often necessary to prevent peak tailing and improve thermal stability. Silylation is a common and effective derivatization technique[13].
1. Materials and Reagents:
- GC-grade Dichloromethane or Ethyl Acetate
- Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Sample of 5-chloro-1H-indole-3-propanol
2. Sample Preparation and Derivatization:
- Prepare a 1 mg/mL solution of the sample in Dichloromethane.
- In a GC vial, add 100 µL of the sample solution.
- Add 100 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Allow the vial to cool to room temperature before injection.
- Causality: BSTFA reacts with the -OH and -NH protons to form trimethylsilyl (TMS) ethers and amines, respectively. These TMS derivatives are much more volatile and thermally stable, making them ideal for GC analysis.
3. GC-MS Conditions:
- GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection: 1 µL, Split mode (e.g., 20:1 split ratio).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 550.
4. Data Analysis:
- Examine the total ion chromatogram (TIC) for peaks.
- For the main peak, analyze the mass spectrum to confirm the molecular weight of the TMS-derivatized compound.
- For any impurity peaks, analyze their mass spectra and compare them against spectral libraries (like NIST) to tentatively identify their structures. This can confirm the presence of impurities like dehalogenated species or unreacted starting materials.
Conclusion
Sourcing and verifying the purity of a specialized chemical like 5-chloro-1H-indole-3-propanol is a foundational step for robust and reproducible scientific outcomes. By adopting a systematic approach to supplier qualification, critically evaluating Certificates of Analysis, and performing independent analytical verification using established methods like HPLC and GC-MS, researchers can ensure the quality of their starting materials. This diligence minimizes experimental variability, prevents costly delays, and ultimately upholds the integrity of the drug discovery and development process.
References
-
Tivadar Fessard, A., & Loret, M. O. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry, 56, 17-21. [Link]
-
Badia, R., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(21), 5092. [Link]
-
Verma, P., & van der Merwe, M. J. (2016). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 49, 493-498. [Link]
-
Tivadar Fessard, A., & Loret, M. O. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
-
ResearchGate. (n.d.). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. [Link]
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]
-
Szczepankiewicz, D., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in a Greenhouse and in vitro Cultures. Journal of AOAC International, 99(1), 79-85. [Link]
-
Klovins, E., et al. (2019). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Metabolites, 9(11), 263. [Link]
-
Zhang, J., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(6), 532-541. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-CHLORO-1H-INDOLE | CAS 17422-32-1. Matrix Fine Chemicals. [Link]
-
Alpha Resources. (n.d.). Certificate of Analysis. Alpha Resources. [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 46-52. [Link]
-
SCP SCIENCE. (2020). Certificate of Analysis - PlasmaPURE Nitric Acid. Instrument Solutions. [Link]
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
-
PubChem. (n.d.). 5-Chloroindole. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates. ResearchGate. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
Sources
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17422-32-1 Cas No. | 5-Chloro-1H-indole | Apollo [store.apolloscientific.co.uk]
- 3. 5-CHLORO-1H-INDOLE | CAS 17422-32-1 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Detailed Protocols for the Synthesis of 5-Chlorotryptamine
Topic: Converting 3-(5-chloro-1H-indol-3-yl)propan-1-ol to 5-chlorotryptamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorotryptamine is a halogenated derivative of the neurotransmitter tryptamine and serves as a crucial building block in medicinal chemistry and neuropharmacology.[1][2] Its derivatives are explored for their potential interactions with serotonin receptors and their applications in developing novel therapeutic agents.[2] The synthesis of 5-chlorotryptamine from its corresponding propanol precursor, this compound, presents a common synthetic challenge: the conversion of a primary alcohol to a primary amine. This transformation requires careful consideration of reaction conditions to avoid side reactions, particularly involving the indole nucleus.
This document provides a detailed guide for researchers on the effective conversion of this compound to 5-chlorotryptamine. It outlines two robust synthetic strategies, providing step-by-step protocols, mechanistic insights, and practical considerations for successful synthesis and purification.
Synthetic Strategy Overview
The conversion of a primary alcohol to a primary amine is a fundamental transformation in organic synthesis. Direct substitution of the hydroxyl group is not feasible due to its poor leaving group nature.[3] Therefore, a two-step strategy is typically employed:
-
Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group, such as a tosylate, mesylate, or halide.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a nitrogen nucleophile.
To circumvent the issue of over-alkylation that can occur with direct use of ammonia, methods like the Gabriel synthesis (using phthalimide) or the use of an azide followed by reduction are preferred.[3][4]
A more direct and highly efficient alternative is the Mitsunobu reaction . This powerful reaction allows for the one-pot conversion of a primary alcohol to a protected amine with a defined stereochemistry, if applicable.[5][6][7] Given its reliability and mild reaction conditions, the Mitsunobu reaction is a highly recommended approach for this synthesis.
This guide will detail two effective protocols:
-
Protocol 1: The Mitsunobu Reaction Approach. This is the primary recommended method due to its efficiency and control.
-
Protocol 2: The Two-Step Tosylation and Amination Approach. This serves as a reliable, classical alternative.
PART 1: The Mitsunobu Reaction Approach
The Mitsunobu reaction provides a direct pathway to convert the primary alcohol into a protected amine precursor, which can then be easily deprotected to yield the final product.[8][9] Using diphenylphosphoryl azide (DPPA) as the nitrogen source, the alcohol is first converted to an azide, which is subsequently reduced to the primary amine.
Reaction Mechanism
The reaction proceeds through the activation of the alcohol by a phosphine-azodicarboxylate adduct. The mechanism involves the following key steps[6]:
-
Triphenylphosphine (PPh₃) attacks the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate.
-
The acidic N-H of the nucleophile (in this case, hydrazoic acid formed in situ from DPPA) protonates the betaine.
-
The alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt.
-
The conjugate base of the nucleophile (azide ion) then displaces the activated hydroxyl group via an Sₙ2 reaction, leading to the formation of the desired alkyl azide with inversion of configuration (though not relevant for this primary alcohol).
-
The resulting alkyl azide is then reduced to the primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Experimental Workflow Diagram
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for 5-Chloroindole Nitrogen
This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of 5-chloroindole derivatives. It addresses the specific electronic and steric challenges imposed by the 5-chloro substituent during nitrogen protection and subsequent functionalization.
Abstract & Strategic Context
The 5-chloroindole scaffold is a privileged structure in drug discovery (e.g., Sertindole, viral inhibitors). Unlike the parent indole, the 5-chloro substituent introduces two critical constraints:
-
Electronic Deactivation: The inductive withdrawal (-I) of the chlorine atom lowers the
of the N-H bond (approx. 15.5 vs 16.2 for indole), making N-deprotonation slightly easier but nucleophilic attack at C3 harder. -
Chemoselectivity Risks: The C-Cl bond is susceptible to lithium-halogen exchange (during lithiation) and hydrodechlorination (during reductive deprotection).
This guide provides a decision matrix and validated protocols to navigate these risks.
Decision Matrix: Selecting the Right Group
Use the following logic to select your protecting group (PG) based on the next step in your synthesis.
Figure 1: Strategic decision tree for N-protecting 5-chloroindole. Note the critical warning against Benzyl groups if hydrogenation is planned.
Protocol A: N-Boc Protection (General Purpose)
Best For: Suzuki couplings, C3-functionalization, and general handling.
Mechanism: DMAP acts as a nucleophilic catalyst, attacking
Materials
-
5-Chloroindole (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.2 equiv)[2] -
DMAP (0.1 equiv) – Critical for rate acceleration
-
Triethylamine (
) (1.5 equiv) -
DCM or THF (Anhydrous)
Step-by-Step Procedure
-
Dissolution: Dissolve 5-chloroindole in DCM (0.2 M concentration) under
atmosphere. -
Base Addition: Add
followed by DMAP. Stir for 5 minutes. -
Boc Addition: Add
(dissolved in minimal DCM) dropwise at 0°C.-
Note: Gas evolution (
) is not immediate; it occurs upon workup or if acidic impurities are present.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The N-Boc product will have a significantly higher
than the starting material. -
Quench: Add saturated
solution. -
Workup: Extract with DCM (x3). Wash combined organics with brine.[3] Dry over
.[3][4] -
Purification: Flash chromatography (typically 0-10% EtOAc in Hexanes).
Validation Data:
-
1H NMR Shift: The H-2 proton (adjacent to N) typically shifts downfield (
7.2 7.6 ppm) due to the electron-withdrawing carbonyl. -
Yield: Expect >95%.
Protocol B: N-Tosyl Protection (Lithiation-Ready)
Best For: C2-Lithiation. The sulfonyl group strongly acidifies the C2-proton, facilitating "Directed Ortho Metalation" (DoM). Critical 5-Cl Warning: The 5-chloro substituent makes the ring electron-deficient. While this aids lithiation, avoid t-BuLi as it promotes Lithium-Halogen exchange (stripping the Cl). Use LDA or n-BuLi at low temperatures.
Materials
-
5-Chloroindole (1.0 equiv)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure
-
Deprotonation: Suspend NaH in DMF at 0°C under Argon.
-
Addition: Add a solution of 5-chloroindole in DMF dropwise.
-
Observation:
gas evolution. The solution will turn yellow/orange (indolyl anion). -
Wait: Stir for 30 mins at 0°C to ensure complete deprotonation.
-
-
Tosylation: Add TsCl (solid or solution) portion-wise.
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Pour carefully into ice water. The product often precipitates.
-
Isolation: Filter the solid. If oil forms, extract with EtOAc. Recrystallize from EtOH if necessary.
Protocol C: Safe Deprotection Strategies
The removal of the protecting group is where most synthetic failures occur with halogenated indoles.
Table 1: Deprotection Compatibility for 5-Chloroindole
| Method | Reagents | Compatibility with 5-Cl | Risk Level |
| Acidolysis | TFA/DCM or HCl/Dioxane | Excellent | Low. Standard for Boc. |
| Magnesium/MeOH | Mg turnings, MeOH, sonication | Good | Medium. Excellent for Tosyl. Avoid prolonged reaction to prevent reduction of the indole double bond. |
| Basic Hydrolysis | NaOH/MeOH, Reflux | Poor | High. Strong base at reflux can cause nucleophilic aromatic substitution or degradation. |
| Hydrogenolysis | FATAL | Critical. Will remove the 5-Cl atom (Hydrodechlorination). | |
| Fluoride | TBAF/THF | Excellent | Low. Specific for SEM/MOM. |
Recommended Protocol: Mild Detosylation (Mg/MeOH)
This method cleaves the S-N bond via single-electron transfer (SET) without attacking the C-Cl bond.
-
Setup: Dissolve N-Tosyl-5-chloroindole (1 mmol) in anhydrous Methanol (10 mL).
-
Activation: Add Magnesium turnings (5-10 equiv).
-
Reaction: Sonicate (ultrasound bath) or stir vigorously at RT.
-
Monitoring: Reaction is usually complete in 1–4 hours.
-
Workup: Quench with saturated
(dissolves Mg salts). Extract with EtOAc.[3][8][9]
Workflow Visualization: C2-Functionalization
The following diagram illustrates the safe workflow for utilizing the protecting group to install a substituent at C2 without losing the Chlorine atom.
Figure 2: Workflow for C2-functionalization. Note the specific restriction on lithiation reagents to prevent C-Cl exchange.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. John Wiley & Sons. (Standard text for general stability data).
-
Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. ScienceMadness/Tetrahedron Letters Reviews. (Source for mild detosylation).[3]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate/Tetrahedron Letters. (Alternative mild deprotection).
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine. North American Catalysis Society. (Data supporting the avoidance of Pd/C with aryl chlorides).
-
N-Boc Protection of Amines Catalyzed by DMAP. BenchChem Protocols. (Standard Boc protocol).
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. nacatsoc.org [nacatsoc.org]
Troubleshooting & Optimization
removing colored impurities from 5-chloroindole propanol synthesis
Welcome to the Technical Support Center for the synthesis and purification of 5-chloroindole propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of colored impurities during the synthesis of this important intermediate.
I. Understanding the Source of Colored Impurities
Colored impurities in the synthesis of indole derivatives, including 5-chloroindole propanol, often arise from several sources. Indoles can be sensitive to air and acid, which can lead to oxidation and polymerization, resulting in colored byproducts.[1] These impurities are frequently highly conjugated compounds, which absorb light in the visible spectrum.[2] Incomplete reactions or side reactions during the synthesis can also generate colored species. For instance, in Fischer indole synthesis, a common route to indole derivatives, incomplete cyclization or side reactions can lead to a variety of colored impurities.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 5-chloroindole propanol and provides actionable solutions.
Issue 1: Persistent Yellow, Brown, or Pinkish Color in the Crude Product
Q: My crude 5-chloroindole propanol has a distinct yellow to brown or pinkish color after the initial work-up. What is the likely cause and how can I remove it?
A: This is a common observation and is typically due to the presence of oxidized or polymerized indole species.[5] While a faint pinkish hue might be acceptable for some subsequent steps, significant coloration indicates a higher level of impurities that should be removed.
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective and widely used method for removing colored organic impurities.[6][7] Activated carbon has a high surface area and a strong affinity for large, conjugated molecules that cause color.[2][8]
-
Recrystallization: This is a fundamental purification technique for solid compounds. The choice of solvent is critical for successful recrystallization.
-
Rationale: The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound and impurities at an elevated temperature, but only the desired compound will crystallize upon cooling, leaving the impurities in the mother liquor.
-
Issue 2: Oiling Out During Recrystallization
Q: When I try to recrystallize my 5-chloroindole propanol, it forms an oil instead of crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. This can be due to the presence of impurities that depress the melting point of the solid or an inappropriate solvent choice.
Solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can promote oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure 5-chloroindole propanol, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent System Adjustment: If the compound is too soluble, you can add a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.[11]
Issue 3: Colored Impurities Co-crystallize with the Product
Q: Even after recrystallization, my 5-chloroindole propanol crystals are still colored. How can I improve the purification?
A: This indicates that the colored impurities have similar solubility properties to your desired product in the chosen solvent.
Solutions:
-
Activated Carbon Treatment Prior to Recrystallization: The most effective approach is to perform an activated carbon treatment on the dissolved crude product before recrystallization.
-
Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. A different solvent system may provide better discrimination between your product and the impurities.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more powerful purification technique.
III. Detailed Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol describes the use of activated carbon to remove colored impurities from a solution of crude 5-chloroindole propanol.
Materials:
-
Crude 5-chloroindole propanol
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Activated carbon (decolorizing charcoal)
-
Filter paper
-
Buchner funnel and flask
-
Heating mantle or hot plate
Procedure:
-
Dissolution: In a flask, dissolve the crude 5-chloroindole propanol in the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly. This is a critical safety step to prevent the solution from boiling over when the charcoal is added.[2]
-
Addition of Activated Carbon: Add a small amount of activated carbon (about 1-2% by weight of the solute) to the warm solution. Swirl the flask to ensure good mixing.
-
Heating: Gently heat the mixture to boiling for a few minutes to maximize the adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified 5-chloroindole propanol.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Activated Carbon Treatment:
Caption: Workflow for decolorization using activated carbon.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of 5-chloroindole propanol when other methods are insufficient.
Materials:
-
Crude 5-chloroindole propanol
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel slurried in the eluent. Ensure the column is packed evenly to avoid channeling.
-
Sample Loading: Dissolve the crude 5-chloroindole propanol in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
TLC Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure 5-chloroindole propanol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent polarity. | Adjust the eluent composition. Start with a less polar solvent and gradually increase the polarity. |
| Compound Streaking on TLC | Compound degradation on acidic silica gel. | Consider using neutral alumina as the stationary phase or adding a small amount of triethylamine to the eluent to deactivate the silica gel.[14] |
| Colored Bands Not Moving | Impurities are too polar and strongly adsorbed. | Gradually increase the polarity of the eluent to move the colored impurities off the column after your product has eluted. |
IV. Frequently Asked Questions (FAQs)
Q1: Is the pinkish color of some indole compounds always an impurity? A1: Not necessarily. While pure indole is typically white, a slight pinkish hue can develop upon exposure to air and light due to minor oxidation.[5] For many applications, this slightly colored material is of sufficient purity. However, for applications requiring very high purity, such as in the final steps of pharmaceutical synthesis, further purification is recommended.
Q2: How much activated carbon should I use? A2: A general guideline is to use 1-2% of activated carbon by weight relative to the amount of your crude product. Using an excessive amount can lead to the adsorption of your desired compound, resulting in a lower yield.[2]
Q3: Can I reuse activated carbon? A3: While industrial processes may involve regeneration of activated carbon, for laboratory-scale purifications, it is generally not practical or recommended to reuse activated carbon as its adsorptive capacity will be diminished.
Q4: What are some suitable recrystallization solvents for 5-chloroindole derivatives? A4: Common solvents for recrystallizing indole derivatives include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[11][15] The optimal solvent will depend on the specific properties of 5-chloroindole propanol and should be determined experimentally.
Logical Relationship of Purification Choices:
Caption: Decision tree for purification method selection.
V. References
-
Decolorization with Activated Carbon - Carbotecnia. (2025). Carbotecnia. [Link]
-
Charcoal - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
How to Separate Colors in Water by Activated Carbon. Step by step guide. (2024). General Carbon. [Link]
-
Activated Carbon for Color Removal | 6 key Applications. (2025). Zhulin Carbon. [Link]
-
Decolorization Protocol. (n.d.). Creative Bioarray. [Link]
-
Decolorization of Solution & Chemicals. (n.d.). Concepts Ecotech. [Link]
-
The Use of Powdered Activated Carbon Adsorption for Color Removal. (1993). ScholarWorks at WMU. [Link]
-
Removal of color impurities from organic compounds. (1956). Google Patents.
-
5-Chloro-indole preparation. (1982). Google Patents.
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). PubMed. [Link]
-
What do common indole impurities look like?. (2017). ResearchGate. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI. [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023). YouTube. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. (1998). HETEROCYCLES, Vol. 48, No. 6. [Link]
-
How can residues of indole be removed from a reaction mixture without using column chromatography?. (2015). ResearchGate. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (1993). Loyola eCommons. [Link]
-
Process for the preparation of 5-chloroindole. (1980). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 7. conceptsecotech.com [conceptsecotech.com]
- 8. elsapainternational.com [elsapainternational.com]
- 9. carbotecnia.info [carbotecnia.info]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Vitride® Reduction of 5-Chloroindole Esters
Welcome to the Technical Support Center for optimizing the Vitride® (also known as Red-Al®) reduction of 5-chloroindole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you to achieve high-yield, clean conversions of your 5-chloroindole esters to the corresponding valuable 5-chloroindole alcohols.
Introduction to Vitride® in Indole Synthesis
Vitride®, with its active component sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), is a powerful and versatile reducing agent in organic synthesis.[1] It offers several advantages over other common hydrides like lithium aluminum hydride (LiAlH₄), including enhanced thermal stability, better solubility in aromatic solvents, and a generally safer handling profile.[2] These characteristics make it an attractive choice for the reduction of esters to primary alcohols, a critical transformation in the synthesis of many pharmaceutical intermediates, including those based on the 5-chloroindole scaffold.[3]
However, as with any potent reagent, achieving optimal results requires a nuanced understanding of the reaction parameters and potential pitfalls. This guide will walk you through the key aspects of this reduction, from reaction setup to workup and purification, with a focus on addressing the specific challenges associated with 5-chloroindole substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Vitride® reduction of 5-chloroindole esters in a practical question-and-answer format.
Question 1: My reaction is incomplete, and I'm observing low yields of the desired 5-chloroindole alcohol. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Vitride® Stoichiometry: The reduction of an ester to a primary alcohol consumes two hydride equivalents. However, the acidic N-H proton of the indole will also consume a hydride equivalent. Therefore, a minimum of 3 equivalents of hydride are theoretically required. In practice, a modest excess of Vitride® is often necessary to drive the reaction to completion.
Issue Potential Cause Recommended Action Incomplete Reaction Inadequate Vitride® amount. Increase the molar equivalents of Vitride® incrementally (e.g., from 3.0 to 3.5 to 4.0 eq.). Monitor the reaction progress by TLC or LC-MS to find the optimal stoichiometry. -
Suboptimal Reaction Temperature: While Vitride® is more thermally stable than LiAlH₄, temperature still plays a crucial role. Reactions performed at too low a temperature may be sluggish, while excessively high temperatures can lead to side reactions.
Issue Potential Cause Recommended Action Sluggish Reaction Reaction temperature is too low. Gradually increase the reaction temperature. A common starting point is 0 °C to room temperature. For less reactive esters, gentle heating (e.g., 40-50 °C) in a suitable solvent like THF or toluene may be beneficial.[4] -
Poor Substrate Solubility: If your 5-chloroindole ester is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Issue Potential Cause Recommended Action Heterogeneous Mixture Inadequate solvent or concentration. Ensure your substrate is fully dissolved before adding the Vitride® solution. Consider using a co-solvent system or a different solvent with better solubilizing properties for your specific substrate (e.g., THF, toluene). -
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion.
Issue Potential Cause Recommended Action Premature Quenching Insufficient reaction duration. Monitor the reaction progress closely using TLC or LC-MS. Continue the reaction until the starting material is no longer observed. Reaction times can vary from a few hours to overnight depending on the substrate and conditions.[5]
Question 2: I'm observing a significant amount of a dehalogenated byproduct (indole alcohol without the chloro substituent). How can I prevent this?
Answer:
Dehalogenation is a known side reaction with powerful hydride reagents, especially with aryl halides. The C-Cl bond on the electron-rich indole ring can be susceptible to reduction.
-
Excessive Vitride® and High Temperatures: The risk of dehalogenation increases with a large excess of the reducing agent and at elevated temperatures.
Issue Potential Cause Recommended Action Dehalogenation Over-reduction due to harsh conditions. Use the minimum effective amount of Vitride®. Perform the reaction at lower temperatures (e.g., -10 °C to 0 °C) and monitor carefully. A slower addition of the Vitride® solution can also help to control the exotherm and minimize side reactions.[6] -
Alternative Reducing Agents: If dehalogenation remains a persistent issue, consider a milder reducing agent.
Issue Potential Cause Recommended Action Inherent Reactivity Vitride® is too reactive for the substrate. Explore the use of sodium borohydride in the presence of a Lewis acid (e.g., LiCl) or diisobutylaluminum hydride (DIBAL-H) at low temperatures, as these can sometimes offer better chemoselectivity.[7]
Question 3: My workup is problematic, resulting in emulsions and difficulty isolating the product. What is the best workup procedure?
Answer:
The formation of aluminum salts during the aqueous quench of Vitride® reductions is a common cause of workup issues.
-
Standard Aqueous Quench: A careful, dropwise addition of water, followed by a base solution, is a standard method. However, the order and stoichiometry are critical to forming a granular, filterable precipitate.
-
Fieser Workup: A widely used and effective method involves the sequential addition of water, aqueous sodium hydroxide, and then more water. For a reaction containing 'x' mmol of Vitride®, a common protocol is the slow, dropwise addition of 0.04x mL of water, followed by 0.04x mL of 15% aqueous NaOH, and finally 0.1x mL of water, all at 0 °C.[8] This procedure is designed to generate easily filterable aluminum salts.
-
-
Anhydrous Workup: To avoid aqueous emulsions, an anhydrous workup can be employed.
Issue Potential Cause Recommended Action Emulsion Formation Colloidal aluminum salt formation. Quench the reaction at 0 °C by the slow addition of ethyl acetate to consume excess hydride. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing emulsions.[9] -
Acidic Workup: An acidic workup can also be effective, provided your product is stable to acid.
Issue Potential Cause Recommended Action Persistent Aluminum Salts Incomplete precipitation or chelation. Carefully add the reaction mixture to a cold, dilute solution of a non-oxidizing acid like HCl or H₂SO₄. This will dissolve the aluminum salts, allowing for a cleaner extraction. Ensure the product is stable under these conditions before attempting.[8]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole N-H before the reduction?
A1: While not always strictly necessary, as the N-H will be deprotonated by Vitride®, N-protection can sometimes be advantageous. An unprotected N-H consumes one equivalent of the reducing agent. If you are experiencing side reactions or solubility issues, protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or benzyl can be beneficial.[10] However, this adds extra steps to your synthesis (protection and deprotection). For many cases, proceeding with the unprotected indole is feasible and more step-economical.
Q2: What is the best solvent for this reaction?
A2: Vitride® is commercially available as a solution in toluene, which is a common and effective solvent for these reductions.[1] Anhydrous tetrahydrofuran (THF) is also an excellent choice, particularly if your starting material has better solubility in it. Ethereal solvents are generally preferred.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting ester and the appearance of the more polar alcohol product. Staining with a permanganate solution can be helpful for visualizing the alcohol. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q4: What are some common impurities I might see after the reaction?
A4: Besides unreacted starting material and the dehalogenated product, you might observe the corresponding aldehyde if the reduction is incomplete. Over-reduction is less common for the indole ring itself under these conditions, but it's a possibility to be aware of. The workup can introduce 2-methoxyethanol, a byproduct from the Vitride® reagent, which can sometimes be challenging to remove.[11]
Experimental Protocol: Vitride® Reduction of Ethyl 5-chloroindole-3-carboxylate
This protocol provides a general guideline. The specific quantities and reaction times may need to be optimized for your particular substrate.
Materials:
-
Ethyl 5-chloroindole-3-carboxylate
-
Vitride® (70 wt. % in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 5-chloroindole-3-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of ester).
-
Cool the solution to 0 °C in an ice bath.
-
-
Vitride® Addition:
-
Under a nitrogen atmosphere, charge the dropping funnel with Vitride® solution (3.5 eq.).
-
Add the Vitride® solution dropwise to the stirred solution of the ester over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
-
Workup (Rochelle's Salt Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate until gas evolution ceases.
-
Add a saturated aqueous solution of Rochelle's salt to the mixture and stir vigorously for at least 1 hour, or until the two layers become clear.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-chloro-1H-indol-3-yl)methanol.
-
Visualizations
Reaction Workflow
Caption: Vitride® reduction experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for Vitride® reduction.
References
-
Demers, J. (2014). How can we remove vitride from water soluble my compound? ResearchGate. [Link]
-
Rao, et al. Alternative, cost effective synthesis of (3-(2-(dimethylamino) ethyl)-1h-indol-5-yl) methanol from 5-bromo-1h-indole. Academia.edu. [Link]
- Google Patents.US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols.
- Shin, W. K., Kang, D., & An, D. K. (2014).Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. ChemInform.
- Nakatsuka, S., et al.Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry.
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Power of Vitride as a Premier Reducing Agent.[Link]
-
ResearchGate. Optimization of the reaction conditions.[Link]
-
University of California, Los Angeles. Workup for Aluminum Hydride Reductions.[Link]
-
Lemos, A. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
- Muchowski, J. M., & Solas, D. R. (1983).Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- Google Patents.CN103172521B - Method of substituting formamide with vitride reduction cycle.
-
Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride.[Link]
-
Pittelkow, M. ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE.[Link]
-
University of Texas Southwestern Medical Center. Reductions - Ready Lab.[Link]
- Alajarín, R., et al. (2004).Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
- Koiv, A., & Villo, P. (2017).The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules.
-
Reddit. Rational for choosing the temperature of a LAH reduction.[Link]
-
Chem-Impex. 5-Chloro-1H-indole-3-carboxylic acid methyl ester.[Link]
-
Chem-Station. Red-Al.[Link]
-
Merck Millipore. Red-Al® Reducing Agent.[Link]
-
University of Liverpool. II Reduction Reactions.[Link]
-
Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride.[Link]
- Google Patents.
-
Organic Syntheses. 6 - Organic Syntheses Procedure.[Link]
-
WordPress. Aluminium Hydride Reagents.[Link]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.[Link]
-
Chemistry LibreTexts. Quenching Reactions: Aluminum based reactions.[Link]
-
LOCKSS. Facile Preparation of (35)-1,3-Dimethyl-3-cyanomethyl- 5-ethoxyoxindole from Julian's Nitrile Enriched in the (3s)-Enantiomer.[Link]
-
Reddit. How to remove aluminum salts?[Link]
- Seyden-Penne, J. (1995).Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. (PDF) ALTERNATIVE, COST EFFECTIVE SYNTHESIS OF (3-(2- (DIMETHYLAMINO) ETHYL)-1H-INDOL-5-YL) METHANOL FROM 5-BROMO-1H-INDOLE [academia.edu]
- 4. CN103172521B - Method of substituting formamide with vitride reduction cycle - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]
solving solubility issues of 5-chloro-3-(3-hydroxypropyl)indole in water
Case ID: IND-5CL-OH-SOL-001 Molecule: 5-chloro-3-(3-hydroxypropyl)indole Classification: Lipophilic Indole Derivative (LogP ~2.5–3.0)[1]
Welcome to the Solubility Technical Center
I am Dr. Aris, Senior Application Scientist. You are likely here because your 5-chloro-3-(3-hydroxypropyl)indole (let’s call it 5-Cl-HPI ) is precipitating in aqueous media, crashing out upon dilution from DMSO, or showing inconsistent biological data due to micro-aggregation.
This guide is not a generic template. It is a specific troubleshooting workflow designed for lipophilic indole scaffolds possessing short alkyl-alcohol chains. The 5-chloro substitution significantly increases lipophilicity compared to the parent indole, while the 3-hydroxypropyl chain provides a "false hope" of polarity that is insufficient to overcome the hydrophobic aromatic core.
Part 1: The Diagnostic (Why is this happening?)
Before fixing the issue, we must understand the physicochemical failure mode.[1]
-
The Indole Paradox: The indole ring is a planar, aromatic, hydrophobic system. The nitrogen atom (N1) has a pKa > 16, meaning it cannot be protonated or deprotonated in the physiological pH range (pH 1–8).
-
The Substituent Effect:
-
5-Cl: Electron-withdrawing and highly lipophilic.[1] It drives the molecule to "stack" (pi-pi interactions), leading to poor wettability.
-
3-Hydroxypropyl: While hydrophilic, this chain is too short to act as a solubilizing tail.[1] Instead, it often participates in intermolecular hydrogen bonding, tightening the crystal lattice (High Crystal Lattice Energy).
-
The Result: 5-Cl-HPI behaves as a "Grease Ball" (high LogP) with "Brick Dust" characteristics (high melting point/crystallinity).[1]
Part 2: Decision Matrix (Visualizing Your Strategy)
Do not guess. Use this logic flow to select the correct protocol for your specific application.
Figure 1: Decision Matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 3: Technical Protocols
Protocol A: The "DMSO Spike" (Low Concentration Assays)
Best for: High-throughput screening, IC50 determination (< 10 µM).
The Trap: Most users pipette DMSO stock directly into the media.[1] This causes a local region of high water concentration, shocking the molecule out of solution immediately (the "cloudy puff").
The Fix: Intermediate Dilution Step. [1]
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Do NOT add this directly to the cell media.
-
Prepare an Intermediate Working Solution (100x) in pure DMSO.
-
Example: If final assay conc is 1 µM, dilute stock to 100 µM in DMSO first.[1]
-
-
Add the 100x DMSO solution to the media while vortexing the media .[1]
Protocol B: The "Gold Standard" (Cyclodextrin Complexation)
Best for: High concentrations (> 50 µM), In Vivo IP/IV, and sensitive cell lines.
Mechanism: The 5-Cl-Indole core fits perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , while the hydroxypropyl groups of the CD keep the complex soluble in water.[1]
Materials:
Step-by-Step Workflow:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1] (e.g., 2g CD in 10mL water). Stir until clear.
-
Drug Addition: Add your 5-Cl-HPI powder slowly to the CD solution.
-
Target: Try 1–5 mg/mL initially.[1]
-
-
Energy Input: The complexation is not instantaneous.[1]
-
Filtration: Pass through a 0.45 µm filter to remove uncomplexed "brick dust."[1]
-
Validation: The filtrate should be perfectly clear. This solution is stable and can be diluted infinitely with water without precipitation.[1]
Why this works: The equilibrium shifts.[1] As free drug is depleted by the CD cavity, more solid drug dissolves to restore equilibrium.
Protocol C: The "Cosolvent System" (Animal Studies - IP/IV)
Best for: Acute animal studies where CD is unavailable.[1]
Formulation:
-
5% DMSO (Solubilizer)[2]
-
40% PEG 400 (Stabilizer)
-
55% Saline (0.9% NaCl) or Water (Diluent)
Mixing Order (CRITICAL):
-
Dissolve 5-Cl-HPI in 100% DMSO first.
-
Add PEG 400 to the DMSO solution and vortex.
-
Slowly add warm (37°C ) Saline/Water dropwise while vortexing.
-
Warning: Adding saline too fast will cause precipitation.[1]
-
Part 4: Mechanism of Action (Visualized)
Understanding how the cyclodextrin works ensures you trust the data it generates.[1]
Figure 2: Schematic of Host-Guest inclusion.[1] The 5-chloroindole core (Red) is shielded from water by the Cyclodextrin torus (Blue), forming a soluble complex (Green).
Part 5: Troubleshooting & FAQs
Q1: Can I use acid to dissolve it? The indole has a nitrogen. A: No. The indole nitrogen is not basic (pKa ~ -2 for protonation).[1] It will not protonate in aqueous acid unless you use concentrated sulfuric acid, which is incompatible with biology.[1] The 3-hydroxypropyl group is also non-ionizable.[1] Do not use pH adjustment.
Q2: My solution is clear in DMSO, but turns cloudy immediately in PBS. Why? A: This is "Crash-out." The solubility in DMSO is >50 mg/mL, but in PBS it is likely <10 µg/mL. When you mix, the dielectric constant changes instantly. Solution: Use Protocol B (Cyclodextrin) or ensure your final concentration in PBS is below the thermodynamic solubility limit (likely < 5 µM without help).[1]
Q3: Is HP-β-CD toxic to my cells? A: Generally, no.[1] HP-β-CD is safe up to 10–20 mM in most cell lines.[1] However, it can extract cholesterol from cell membranes at high concentrations.[1] Always run a "Vehicle Control" (Media + 20% HP-β-CD) to normalize your data.[1]
Q4: Can I sonicate the suspension? A: Sonication helps break up aggregates but does not change thermodynamic solubility.[1] It may create a "supersaturated" state that precipitates 2 hours later during your assay.[1] Stirring for equilibrium (24h) is scientifically superior to sonication for stable data.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences.
-
PubChem Compound Summary. (2024). 5-Chloroindole (Structural Analog Data). National Library of Medicine.[1]
Disclaimer: This guide is intended for research use only. All protocols should be validated in your specific laboratory setting.
Sources
Technical Support Center: Purification of 3-(5-chloro-1H-indol-3-yl)propan-1-ol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(5-chloro-1H-indol-3-yl)propan-1-ol via column chromatography. Indole derivatives, while ubiquitous in medicinal chemistry, often present unique purification challenges due to their chemical properties. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these challenges effectively, ensuring the isolation of a high-purity final product.
Introduction: The Challenges of Purifying Indole Derivatives
The purification of indole-containing molecules like this compound by silica gel chromatography is not always straightforward. The primary difficulties arise from two key aspects of their structure:
-
The Indole Nitrogen: The lone pair of electrons on the indole nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1]
-
Potential Instability: The electron-rich indole ring can be sensitive to the acidic environment of silica gel, potentially leading to degradation during the purification process.[2] This can result in lower yields and the introduction of new impurities into the final fractions.
This guide is structured in a question-and-answer format to directly address the most common issues encountered during these purifications.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
Answer: This is the most common issue when purifying indole alkaloids and other nitrogen-containing compounds on silica gel.[1]
-
Causality: The peak tailing is a direct result of the interaction between the basic nitrogen of your indole and the acidic silanol groups on the silica gel surface.[1] This strong, non-ideal interaction slows the elution of the molecule in an uneven manner, causing the characteristic tailing or streaking.
-
Solutions: The most effective solution is to suppress this unwanted interaction by masking the acidic silanol sites.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[1][3] A typical concentration of 0.1-1% TEA is usually sufficient to neutralize the active silanol sites, leading to vastly improved peak shape and resolution.[1][3]
-
Deactivate the Silica Gel: For particularly sensitive compounds, you can pre-treat the silica gel with a base before packing the column.[1][2] This involves flushing the packed column with a solvent containing TEA. (See Protocol 2).
-
Change the Stationary Phase: If basic modifiers are incompatible with your compound or downstream applications, consider switching to a less acidic stationary phase like neutral alumina.[1][2]
-
Q2: How do I select the best stationary and mobile phase to start with?
Answer: The selection process should always begin with Thin Layer Chromatography (TLC) analysis.[2]
-
Stationary Phase: For this compound, standard silica gel (40-63 µm) is a versatile and cost-effective starting point.[4] Given the potential for interaction, having neutral alumina or deactivated silica as a backup is prudent.
-
Mobile Phase (Eluent) Selection:
-
TLC Screening: Use TLC to screen various solvent systems.[1] The goal is to find a system that gives your target compound a Retardation Factor (Rf) between 0.2 and 0.4.[1] This Rf range typically ensures that the compound does not elute too quickly (with the solvent front) or remain stuck on the baseline, providing an optimal window for separation from impurities.
-
Starting Solvent Systems: For indole derivatives, mixtures of a non-polar solvent and a moderately polar solvent are common.[3] Good starting points are listed in the table below. Remember to add 0.1-1% triethylamine (TEA) to your chosen system if you observe tailing on the TLC plate.
-
| Mobile Phase System | Starting Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 90:10 to 70:30 | A very common starting point for many organic compounds.[3] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar indole derivatives.[4][5] |
| Chloroform / Methanol | 99:1 to 95:5 | An alternative to DCM/Methanol. |
| Chloroform / Ethanol / Water | 84:14:1 | A more polar system for compounds that do not move in less polar eluents.[6] |
Q3: I think my compound is decomposing on the column. How can I be sure, and what can I do about it?
Answer: Compound degradation on silica is a serious issue that can drastically reduce yield.[2]
-
Diagnosis (2D TLC Stability Test): You can definitively check your compound's stability on silica gel using a two-dimensional TLC analysis.[2][7] If the compound is stable, you will see a single spot on the diagonal. If it degrades, new spots will appear off the diagonal. (See Protocol 3 for the detailed method).
-
Solutions:
-
Use Deactivated Silica: If the 2D TLC confirms instability, the first line of defense is to use silica gel that has been deactivated with a base like triethylamine.[2] This neutralizes the acidity that causes degradation.
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, switch to an inherently less acidic support. Neutral alumina or Florisil are common alternatives for acid-sensitive compounds.[2][7]
-
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up solvent flow, is preferable to traditional gravity chromatography.[7]
-
Q4: My separation is poor, and the desired fractions are still mixed with impurities. How can I improve the resolution?
Answer: Poor resolution means the chosen conditions lack the necessary selectivity or the column's efficiency is too low.[1]
-
Solutions:
-
Optimize the Mobile Phase: Re-evaluate your TLC results. If your target compound and an impurity are not well-separated on the TLC plate, they will not separate on the column. Test different solvent systems to maximize the difference in Rf values (ΔRf).[1]
-
Use a Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, an isocratic (single solvent mixture) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can improve separation.[2]
-
Improve Column Parameters: Resolution is enhanced by using a longer, narrower column, which increases the surface area for interactions.[2] Additionally, ensure the column is packed uniformly without any air bubbles or channels, as these will ruin separation efficiency.[8]
-
Reduce Sample Loading: Overloading the column is a common cause of poor separation.[2] Too much sample leads to broad, overlapping bands. As a rule of thumb, the sample mass should be about 1-5% of the mass of the silica gel.
-
Q5: How should I visualize the compound on TLC plates and monitor fractions?
Answer: this compound contains an indole ring, which is an excellent chromophore.
-
Primary Method (Non-destructive):
-
UV Light (254 nm): Indole compounds strongly absorb UV light. On a TLC plate containing a fluorescent indicator (F254), your compound will appear as a dark spot against a glowing green background.[9] This is the best method for initial visualization as it is non-destructive.
-
-
Secondary Methods (Staining): If the compound concentration is very low or for confirmation, chemical stains can be used.
-
p-Anisaldehyde Stain: An excellent multipurpose stain sensitive to many functional groups. It often produces varied colors that can help differentiate compounds.[10]
-
Van Urk-Salkowski Reagent: This reagent is highly specific for indole derivatives, producing a range of colors (often purple or blue) and is very sensitive.[6][11]
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidizing stain. The alcohol group on your compound will react to show a yellow or brown spot on a purple background.[12]
-
Experimental Workflows & Protocols
The following diagram illustrates a standard workflow for the purification process.
Caption: A typical experimental workflow for column chromatography purification.
A decision tree for troubleshooting common purification issues.
Caption: A logical diagram for troubleshooting common purification issues.
Protocol 1: Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin (0.5 cm) layer of sand.[4]
-
Clamp the column perfectly vertically. Fill it about one-third full with your initial, least polar mobile phase.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the mobile phase until it has a smooth, pourable consistency.
-
Carefully and quickly pour the slurry into the column. Use a funnel to prevent spilling.
-
Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed and dislodge any air bubbles.[8]
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed .
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface during sample and solvent addition.
Protocol 2: Deactivation of Silica Gel[2]
-
Prepare a mobile phase that includes 1-2% triethylamine (e.g., for 500 mL of 80:20 Hexane:EtOAc, use 400 mL Hexane, 100 mL EtOAc, and 5 mL TEA).
-
Pack the chromatography column with silica gel using the wet slurry method described in Protocol 1, using your standard mobile phase (without TEA).
-
Once packed, flush the column with 2-3 column volumes of the TEA-containing mobile phase.
-
Finally, re-equilibrate the column by flushing with 2-3 column volumes of the standard mobile phase (without TEA) that you will use for the elution. The column is now ready for sample loading.
Protocol 3: 2D TLC for Compound Stability Check[2][7]
-
Take a square TLC plate (e.g., 5x5 cm).
-
Carefully spot your crude compound in one corner, about 1 cm from the edges.
-
Develop the plate in your chosen mobile phase as you normally would.
-
Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated (this may take 10-20 minutes). This step is critical, as it allows the compound to be in contact with the dry, acidic silica.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same mobile phase.
-
Visualize the plate under UV light. If your compound is stable, you will see all spots aligned on a 45-degree diagonal from the origin. If any new spots appear that are not on this diagonal, it indicates that degradation has occurred.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Bio-protocol. (2025). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Available from: [Link]
-
Scholarly Publications Leiden University. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Available from: [Link]
-
Scribd. Chromogenic Reagent for Indoles. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Available from: [Link]
-
Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Available from: [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Available from: [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Available from: [Link]
-
AKJournals. (2017). TLC–Densitometry Analysis of Indole Compounds in Mycelial Culture of Imleria badia and Agaricus bisporus Enrich. Available from: [Link]
-
AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Available from: [Link]
-
ResearchGate. (2025). (PDF) TLC–Densitometry Analysis of Indole Compounds in Mycelial Culture of Imleria badia and Agaricus bisporus Enriched with Precursors — Serine or Anthranilic Acid. Available from: [Link]
-
National Institutes of Health. (2016). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Available from: [Link]
-
PubMed. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Available from: [Link]
-
PubMed. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available from: [Link]
-
University of Colorado Boulder. Thin Layer Chromatography. Available from: [Link]
-
Reddit. (2022). Troubleshooting flash chromatography purification. Available from: [Link]
-
Hawach. (2025). Common Faults and Troubleshooting Methods in HPLC Column. Available from: [Link]
-
Chrom Tech. Diagnosing Chromatography Problems & Troubleshooting. Available from: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. Available from: [Link]
-
National Institutes of Health. (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available from: [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
-
MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Available from: [Link]
-
Cole-Parmer. (2022). Science of Chromatography. Available from: [Link]
-
Chromatography Today. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Waters. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available from: [Link]
-
ResearchGate. (2012). Tyrosine phenol‐lyase and tryptophan indole‐lyase encapsulated in wet nanoporous silica gels: Selective stabilization of tertiary conformations. Available from: [Link]
-
ACS Figshare. (2025). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. Available from: [Link]
-
Semantic Scholar. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Available from: [Link]
-
National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Presence of organic impurities into active pharmaceutical ingredients. Available from: [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available from: [Link]
-
AWS. N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available from: [Link]
-
PubMed. (2015). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scribd.com [scribd.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Selective Reduction Protocols for 5-Chloroindole-3-Propionic Acid
Ticket ID: SR-5Cl-Prop-001 Subject: Chemoselective reduction of 3-(5-chloro-1H-indol-3-yl)acrylic acid Assigned Specialist: Senior Application Scientist, Synthesis Division Status: [SOLVED]
The "Dehalogenation Dilemma" (Root Cause Analysis)
User Issue: "I am trying to reduce the exocyclic double bond of 5-chloroindole-3-acrylic acid to get the propionic acid derivative. When I use standard Palladium on Carbon (Pd/C) with Hydrogen gas, I lose the chlorine atom (forming indole-3-propionic acid) or reduce the indole ring to an indoline."
Technical Diagnosis: This is a classic chemoselectivity failure. Standard Heterogeneous Catalytic Hydrogenation (H₂/Pd-C) operates via surface adsorption. The Carbon-Chlorine (C-Cl) bond on an aromatic ring is susceptible to oxidative addition by Palladium(0), leading to hydrodehalogenation (replacement of Cl with H). Furthermore, the electron-rich indole ring is prone to reduction under acidic conditions or prolonged exposure, yielding the dihydroindole (indoline).
To solve this, we must switch to mechanism-based selectivity that targets the alkene (
Decision Matrix: Choosing Your Reagent
Figure 1: Decision tree for selecting the appropriate reducing agent based on substrate form and scale.
Protocol A: Diimide Reduction (The "Gold Standard")
Why it works: Diimide (
Reagent System:
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroindole-3-acrylic acid (1.0 equiv) in a 1:1 mixture of THF and Water (concentration ~0.1 M).
-
Reagent Addition: Add
-Toluenesulfonylhydrazide (5.0 equiv) and Sodium Acetate (5.0 equiv).-
Note: A large excess is required because diimide disproportionates to
and hydrazine, competing with the reduction.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.
-
Observation: Nitrogen gas evolution will occur. Ensure the system is vented but not open to air moisture.
-
-
Monitoring: Check TLC or LC-MS. The acrylic acid double bond should disappear. The Cl peak (M+2 isotope pattern) must remain.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water is usually sufficient; column chromatography (DCM/MeOH) if necessary.
Validation Check:
-
Success: NMR shows loss of alkene doublets (
6.0–8.0 region) and appearance of two triplets ( 2.5–3.5 region). -
Fail: Loss of Cl signal in Mass Spec (indicates contamination or wrong reagent).
Protocol B: Wilkinson’s Catalyst (Homogeneous Hydrogenation)
Why it works: Wilkinson's catalyst,
Reagent System:
Step-by-Step Methodology
-
Solvent Degassing: Use anhydrous Benzene:Ethanol (1:1) or Toluene:Ethanol . Degas thoroughly by sparging with Argon for 15 minutes.
-
Critical: Oxygen poisons the catalyst.
-
-
Dissolution: Add 5-chloroindole-3-acrylic acid (1.0 equiv) and Wilkinson’s Catalyst (2–5 mol%) to the reaction vessel under Argon.
-
Hydrogenation:
-
Purge the vessel with Hydrogen gas (
) using a balloon.[5] -
Stir vigorously at Room Temperature (25°C) or mild heat (40°C) if slow.
-
-
Timeline: Reaction typically completes in 12–24 hours.
-
Workup:
-
Concentrate the solvent.
-
The Rhodium catalyst residues can be difficult to remove. Dissolve the crude product in dilute NaOH (the acid becomes soluble as the salt), filter off the insoluble Rh-residues/ligands, and then re-acidify the filtrate with HCl to precipitate the product.
-
Protocol C: Magnesium in Methanol (For Esters Only)
Why it works: If you can convert the acrylic acid to the methyl ester first, this method is excellent. It utilizes a "dissolving metal" reduction mechanism (Single Electron Transfer) that specifically targets
Reagent System: Magnesium turnings (Mg) + Methanol (MeOH).
Step-by-Step Methodology
-
Pre-requisite: Esterify the starting material to Methyl 5-chloroindole-3-acrylate .
-
Reaction: Dissolve the ester (1.0 equiv) in dry Methanol (0.2 M).
-
Activation: Add Magnesium turnings (5–10 equiv) gradually.
-
Caution: The reaction is exothermic and generates Hydrogen gas. Use a water bath to control temperature if it boils too vigorously.
-
-
Stirring: Stir at room temperature until Mg is consumed (approx. 2–4 hours).
-
Quench: Carefully add dilute HCl (1M) to dissolve any magnesium methoxide salts and neutralize the solution.
-
Extraction: Extract with EtOAc.
-
Hydrolysis (Optional): If the free acid is required, saponify the ester using LiOH in THF/Water.
Troubleshooting & FAQs
Ticket #402: "I generated an Indoline (reduced the ring)!"
Q: I used Sodium Borohydride (
Ticket #405: "Reaction is incomplete with Diimide."
Q: I followed Protocol A, but I still have 40% starting material. A: Diimide generation is competing with decomposition. Fix:
-
Add the reagents portion-wise (e.g., add 2 equiv TSH every 2 hours).
-
Ensure the reflux is vigorous enough to decompose the hydrazide.
-
Verify your solvent isn't too wet (though water is a co-solvent, excess water can hamper solubility of the organic hydrazide).
Ticket #408: "Can I use Transfer Hydrogenation with Ammonium Formate?"
Q: I don't have Wilkinson's catalyst. Can I use Pd/C with Ammonium Formate?
A: Proceed with extreme caution. While milder than
Comparative Data Summary
| Feature | Pd/C + H2 | Diimide (Protocol A) | Wilkinson's (Protocol B) | Mg/MeOH (Protocol C) |
| Reduces C=C | Yes | Yes | Yes | Yes (Conjugated only) |
| Scares Cl? | No (High Risk) | Yes (Excellent) | Yes (Good) | Yes |
| Scares Indole Ring? | Risk of Indoline | Yes | Yes | Yes |
| Scaleability | High | Medium | Low (Cost) | High |
| Cost | Low | Low | High (Rh) | Very Low |
Mechanism of Action: Why Diimide Wins
Figure 2: Mechanistic comparison showing the surface-mediated risk of Pd/C versus the concerted pericyclic mechanism of Diimide which ignores the halogen.
References
-
Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974).[6] Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids.[6] Journal of the American Chemical Society, 96(25), 7812–7814. Link
-
Pahadi, F. J., & Patil, D. (2017). Catalytic Transfer Hydrogenation: A Review. International Journal of Scientific & Engineering Research, 8(7). Link
-
Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91–155. Link
-
Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and their Derivatives. Journal of the Chemical Society A, 1711-1732. Link
Sources
- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Validation & Comparative
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-chlorohomotryptophol
For researchers and professionals in the fields of drug discovery, metabolomics, and synthetic chemistry, the unambiguous identification of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometric behavior of 5-chlorohomotryptophol, a halogenated derivative of the tryptophol family. By drawing comparisons with structurally related analogues and leveraging established fragmentation principles, we aim to provide a robust framework for the identification and characterization of this and similar compounds.
Introduction to 5-chlorohomotryptophol and the Significance of its Mass Spectral Analysis
5-chlorohomotryptophol, chemically known as 3-(3-hydroxypropyl)-5-chloro-1H-indole, is a synthetic derivative of tryptophol. The introduction of a chlorine atom to the indole ring and the extension of the side chain to a hydroxypropyl group can significantly alter its biological activity and metabolic fate. Consequently, its accurate identification in complex matrices is crucial. Mass spectrometry, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), provides invaluable structural information through the analysis of fragment ions. Understanding the expected fragmentation pathways is essential for confident structure elucidation.
This guide will delve into the predicted fragmentation patterns of 5-chlorohomotryptophol under both EI and ESI conditions, offering a comparative analysis with the known fragmentation of tryptophol and considering the influence of the chloro-substituent.
Predicted Fragmentation Pattern of 5-chlorohomotryptophol under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This results in a detailed mass spectrum that can be highly characteristic of a specific compound. The fragmentation of 5-chlorohomotryptophol in EI-MS is anticipated to be driven by the stability of the indole nucleus and the functional groups on the side chain.
A key feature of chlorine-containing compounds in mass spectrometry is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in an M+2 peak with roughly one-third the intensity of the molecular ion peak (M+), providing a clear indicator for the presence of a single chlorine atom.
The primary fragmentation pathways for 5-chlorohomotryptophol under EI are predicted to involve:
-
α-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[2] For 5-chlorohomotryptophol, this would lead to the loss of a CH₂OH radical, forming a stable secondary carbocation.
-
β-cleavage: Cleavage of the bond between the second and third carbon of the side chain can lead to the formation of a stable indolyl-ethyl cation.
-
Cleavage of the side chain from the indole ring: The bond between the indole ring and the propyl side chain can cleave, resulting in a highly stable 5-chloro-indolyl-methyl cation. This is often a dominant fragmentation pathway for indole derivatives.[3]
-
Fragmentation of the indole ring: The indole nucleus itself can undergo fragmentation, a characteristic of which is the loss of hydrogen cyanide (HCN).
Below is a diagram illustrating the predicted major fragmentation pathways of 5-chlorohomotryptophol under electron ionization.
Caption: Predicted ESI-MS/MS fragmentation of 5-chlorohomotryptophol.
Experimental Protocols
To acquire the mass spectrometric data discussed in this guide, the following general protocols can be employed.
Sample Preparation
A stock solution of 5-chlorohomotryptophol should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution should be diluted to a final concentration of 1-10 µg/mL with the appropriate mobile phase for LC-MS or solvent for direct infusion.
GC-MS (for EI analysis)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
LC-MS/MS (for ESI analysis)
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS2 Product Ion Scan: Precursor ion selection of [M+H]⁺ for 5-chlorohomotryptophol (m/z 210.1).
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Conclusion
The mass spectrometric fragmentation of 5-chlorohomotryptophol is predicted to yield a rich and informative spectrum under both Electron Ionization and Electrospray Ionization conditions. The characteristic isotopic signature of chlorine provides an immediate and confident indicator of its presence. By understanding the fundamental fragmentation pathways of the indole core and the hydroxypropyl side chain, and by comparing its behavior to non-halogenated analogues like homotryptophol and tryptophol, researchers can confidently identify and characterize this molecule in various experimental settings. The methodologies and predicted fragmentation patterns outlined in this guide serve as a valuable resource for scientists and professionals engaged in the analysis of novel synthetic compounds and their metabolites.
References
- Agilent Technologies. (2014).
- Agilent Technologies. (2018). Agilent 6470 Triple Quadrupole LC/MS System User Guide.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
-
National Institute of Standards and Technology. (n.d.). 6-Chloroindole. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tryptophol. In NIST Chemistry WebBook. Retrieved from [Link]
- Thermo Fisher Scientific. (2016). A Quadrupole-Orbitrap Hybrid Mass Spectrometer Offers Highest Benchtop Performance for In-Depth Analysis of Complex Proteomes.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating 5-Chloro Substitution Using ¹³C NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. When synthesizing chlorinated aromatic compounds, confirming the precise position of the chlorine substituent is paramount, as different isomers can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth, practical comparison of how ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly employed to validate 5-chloro substitution on an aromatic ring, using indole and salicylic acid derivatives as illustrative examples. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your structural assignments.
The Foundational Principle: Chlorine's Electronic Fingerprint on the Carbon Skeleton
The introduction of a chlorine atom onto an aromatic ring induces predictable electronic effects that are directly observable in the ¹³C NMR spectrum. Chlorine is an electronegative atom that also possesses lone pairs of electrons capable of resonance. These two opposing effects—induction and resonance—alter the electron density at each carbon atom of the ring, thereby changing their chemical shifts.
-
Inductive Effect (-I): Chlorine's high electronegativity withdraws electron density from the carbon atom to which it is directly attached (the ipso-carbon), as well as from neighboring carbons to a lesser extent. This deshielding effect typically causes a downfield shift (to a higher ppm value) for the ipso-carbon.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This increases electron density, particularly at the ortho and para positions relative to the chlorine atom, leading to a shielding effect and an upfield shift (to a lower ppm value) for these carbons.
The net effect on the chemical shift of each carbon is a balance of these inductive and resonance contributions. By analyzing these substituent-induced chemical shifts (SCS), we can confidently determine the location of the chlorine atom.
Comparative Analysis: Unsubstituted vs. 5-Chloro-Substituted Aromatics
A direct comparison of the ¹³C NMR spectra of an unsubstituted parent compound and its 5-chloro derivative provides the most compelling evidence for the position of substitution. Let's examine two relevant examples: the indole and salicylic acid scaffolds.
Case Study 1: The Indole Ring System
The indole ring is a privileged scaffold in medicinal chemistry. Validating the position of a halogen is crucial for structure-activity relationship (SAR) studies. Below is a comparison of the ¹³C NMR chemical shifts for indole and a 5-chloro-substituted indole derivative.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for Indole and 5-Chloro-3-methyl-1H-indole
| Carbon Position | Indole (in DMSO-d₆)[1] | 5-Chloro-3-methyl-1H-indole (in CDCl₃)[2] | Observed Shift (Δδ) | Expected Effect of 5-Chloro Substitution |
| C2 | ~124.5 | 123.1 | - | Minimal change |
| C3 | ~102.1 | 111.7 | - | Minimal change |
| C3a | ~128.1 | 129.6 | +1.5 | Small downfield shift (meta to Cl) |
| C4 | ~120.8 | 122.2 | +1.4 | Small downfield shift (meta to Cl) |
| C5 | ~121.9 | 125.0 | +3.1 | Significant downfield shift (ipso to Cl) |
| C6 | ~119.8 | 118.5 | -1.3 | Upfield shift (ortho to Cl) |
| C7 | ~111.5 | 112.0 | +0.5 | Minimal change |
| C7a | ~135.7 | 134.7 | -1.0 | Upfield shift (para to Cl) |
Note: The presence of a methyl group at C3 in the chloro-substituted example will also influence the chemical shifts, but the primary changes on the benzene portion of the ring are dominated by the chlorine substituent.
Interpretation:
The most significant change is observed at the C5 position , which experiences a downfield shift of approximately +3.1 ppm upon chlorination. This is the characteristic signature of the ipso-carbon directly bonded to the electronegative chlorine atom. Additionally, the ortho (C6) and para (C7a) positions relative to C5 show a slight upfield shift, consistent with the resonance effect of the chlorine substituent. The meta positions (C3a and C4) are minimally affected, as expected.
Case Study 2: The Salicylic Acid Scaffold
Salicylic acid and its derivatives are widely used in pharmaceuticals. Let's compare the ¹³C NMR data for salicylic acid with its 5-chloro analog.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Salicylic Acid and 5-Chlorosalicylic Acid
| Carbon Position | Salicylic Acid (in DMSO-d₆)[3] | 5-Chlorosalicylic Acid (Calculated) | Expected Effect of 5-Chloro Substitution |
| C1 | ~117.0 | ~118.4 (meta to Cl) | Small downfield shift |
| C2 | ~161.0 | ~159.7 (ortho to Cl) | Upfield shift |
| C3 | ~118.0 | ~119.4 (meta to Cl) | Small downfield shift |
| C4 | ~135.0 | ~134.0 (para to Cl) | Upfield shift |
| C5 | ~123.0 | ~128.0 (ipso to Cl) | Significant downfield shift |
| C6 | ~130.0 | ~129.0 (ortho to Cl) | Upfield shift |
| C=O | ~172.0 | ~171.5 | Minimal change |
Interpretation:
Similar to the indole example, the most pronounced effect of introducing a chlorine atom at the C5 position is the significant downfield shift of the C5 signal itself. The carbons ortho (C4 and C6) and para (C2) to the chlorine are expected to shift upfield due to the resonance effect. The carbons meta (C1 and C3) to the chlorine will experience a smaller downfield shift. This distinct pattern of chemical shift changes allows for the confident assignment of the 5-chloro substitution.
Distinguishing Positional Isomers: The Power of Pattern Recognition
To unequivocally validate the 5-chloro substitution, it is instructive to consider the expected ¹³C NMR patterns for other possible positional isomers. The number of unique carbon signals and their chemical shifts will differ for each isomer.
For a monosubstituted chlorobenzene, we expect four distinct signals in the aromatic region due to molecular symmetry.[4] However, in more complex, polysubstituted systems like 5-chloro-salicylic acid, all aromatic carbons may be unique. The key is to analyze the chemical shift of the carbon bearing the chlorine (ipso-carbon) and the relative shifts of the other carbons.
Table 3: Predicted ¹³C NMR Chemical Shift Patterns for Chloro-Substituted Salicylic Acid Isomers
| Carbon Position | 3-Chloro | 4-Chloro | 5-Chloro | 6-Chloro |
| C-Cl (ipso) | C3 (downfield) | C4 (downfield) | C5 (downfield) | C6 (downfield) |
| C-OH (ortho/para) | C2, C4 (upfield) | C3, C5 (upfield) | C4, C6 (upfield) | C5 (upfield) |
| C-COOH (ortho/para) | C2, C4 (upfield) | C3, C5 (upfield) | C4, C6 (upfield) | C5 (upfield) |
| C-meta | C5, C1 (small downfield) | C2, C6 (small downfield) | C1, C3 (small downfield) | C2, C4 (small downfield) |
By predicting the expected shifts based on additivity rules and comparing them to the experimental spectrum, the correct isomer can be identified.[5]
Experimental Protocols for High-Fidelity ¹³C NMR Data Acquisition
The quality of your ¹³C NMR data is paramount for accurate structural validation. The following protocols outline the best practices for sample preparation and data acquisition.
Protocol 1: Sample Preparation
-
Sample Quantity: For a standard ¹³C NMR experiment, aim for 50-100 mg of your compound.[5] If the sample is limited, the number of scans can be increased to improve the signal-to-noise ratio.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice, but for compounds with exchangeable protons (e.g., -OH, -NH), deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be preferable.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube.[6] This removes any particulate matter that can degrade spectral quality.
-
Internal Standard: While the solvent signal is often used as a reference, for precise measurements, an internal standard such as tetramethylsilane (TMS) can be added.
Protocol 2: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the ¹³C probe according to the instrument's standard procedures. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in a single sharp peak for each unique carbon and benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Acquisition Time (AQ): Set to approximately 1.0-2.0 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative ¹³C NMR. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary, or a relaxation agent like chromium(III) acetylacetonate can be added.[7]
-
Number of Scans (NS): This will depend on the sample concentration. For a 50-100 mg sample, 128 to 1024 scans are typically adequate.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
-
Visualizing the Validation Workflow
The logical flow of validating a 5-chloro substitution can be visualized as follows:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
